2-Amino-4-methylbenzenethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLMTLDABHUUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480123 | |
| Record name | 2-amino-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31183-81-0 | |
| Record name | 2-amino-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methylbenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and discovery of 2-Amino-4-methylbenzenethiol
An In-depth Technical Guide to the Synthesis and Discovery of 2-Amino-4-methylbenzenethiol
Abstract
2-Amino-4-methylbenzenethiol is a substituted aminothiophenol, a class of compounds recognized for its utility as a versatile building block in synthetic chemistry. Aminothiophenols are crucial precursors for the synthesis of benzothiazoles, a heterocyclic scaffold found in a wide array of biologically active molecules and pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the logical synthetic pathways leading to 2-Amino-4-methylbenzenethiol, drawing upon established methodologies for structurally related isomers. We will explore the strategic considerations behind synthetic route selection, detail robust experimental protocols, and present the necessary characterization and safety data. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of the synthesis of this important intermediate.
Introduction and Strategic Overview
The synthesis of specifically substituted aminothiophenols like 2-Amino-4-methylbenzenethiol is driven by the demand for novel benzothiazole derivatives in medicinal chemistry and agrochemicals.[2][3] While direct, published synthetic routes for this exact isomer are not extensively documented, its synthesis can be logically derived from well-established chemical transformations.
The most strategically sound and field-proven approach involves a two-stage process:
-
Formation of a Stable Intermediate: Synthesis of the corresponding benzothiazole, 2-amino-4-methylbenzothiazole. This compound is more stable and easier to handle than the target thiol, which is susceptible to oxidation.
-
Hydrolysis to the Target Thiol: Cleavage of the benzothiazole ring under basic conditions to yield the final 2-Amino-4-methylbenzenethiol.
This strategy offers high yields and a purifiable intermediate, which is critical for the synthesis of high-purity final products. This guide will focus on this robust pathway.
Physicochemical Properties and Characterization
A summary of the key physical and chemical properties for the parent compound, 2-aminothiophenol, and related isomers is presented below. These values provide a baseline for the expected properties of 2-Amino-4-methylbenzenethiol.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₇H₉NS | N/A |
| Molecular Weight | 139.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [1][5] |
| Boiling Point | ~194-196 °C (for 2-methylbenzenethiol) | [5][6] |
| Melting Point | ~10-13 °C (for 2-methylbenzenethiol) | [5][6] |
| Density | ~1.054 g/mL at 25 °C (for 2-methylbenzenethiol) | [6] |
| Solubility | Soluble in organic solvents; low solubility in water | [1] |
Spectroscopic Data (Predicted/Analogous): Based on data for the closely related 2-amino-5-methylbenzenethiol, the following spectroscopic characteristics are anticipated[7]:
-
¹H NMR (in DMSO-d₆): Resonances would be expected in the aromatic region (δ 6.5-7.0 ppm), a singlet for the amine protons (NH₂) around δ 5.2 ppm, a singlet for the methyl group (CH₃) around δ 2.1 ppm, and a signal for the thiol proton (SH).
-
¹³C NMR (in DMSO-d₆): Aromatic carbons would appear in the δ 115-150 ppm range, with the methyl carbon appearing around δ 20 ppm.
Synthesis Methodology: A Two-Stage Approach
The most reliable pathway to synthesize 2-Amino-4-methylbenzenethiol proceeds through the 2-amino-4-methylbenzothiazole intermediate.
Stage 1: Synthesis of 2-Amino-4-methylbenzothiazole
This stage utilizes a classic cyclization reaction starting from o-tolylthiourea. The choice of o-toluidine as the initial precursor directly installs the required methyl group at the correct relative position.
Causality Behind Experimental Choices:
-
Starting Material: o-Toluidine is reacted with a thiocyanate salt (e.g., sodium or ammonium thiocyanate) to form the necessary o-tolylthiourea intermediate.[3][8][9]
-
Cyclization Agent: Chlorine or bromine is used as the oxidizing agent to facilitate the electrophilic cyclization of the thiourea.[8][9] The reaction involves the formation of a sulfenyl halide intermediate which is then attacked by the aromatic ring.
-
Solvent: An aprotic solvent like methylene chloride is chosen to prevent unwanted side reactions with the reactive chlorine and to avoid chlorination of the benzene ring.[8]
-
Temperature Control: The initial chlorination is conducted at low temperatures (-20°C to +15°C) to control the exothermic reaction and prevent over-chlorination or degradation.[8]
Caption: Stage 1: Synthesis of the benzothiazole intermediate.
Stage 2: Hydrolysis to 2-Amino-4-methylbenzenethiol
The stable benzothiazole intermediate is cleaved to yield the target thiol. This reaction is a nucleophilic cleavage of the thiazole ring.
Causality Behind Experimental Choices:
-
Reagent: A strong base, typically a concentrated solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to hydrolyze the C-S bond within the benzothiazole ring.[7][9]
-
Conditions: The reaction requires elevated temperatures (reflux) to overcome the activation energy for ring opening.[7]
-
Workup: After hydrolysis, the reaction mixture contains the potassium or sodium salt of the thiophenol. Careful neutralization with a weak acid, such as acetic acid, is crucial.[7] Using a strong mineral acid could lead to side reactions or decomposition of the sensitive thiol product.[10] The target compound precipitates upon reaching a pH of around 6.
Caption: Stage 2: Hydrolysis to the final thiol product.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for closely related isomers and represent a robust method for laboratory-scale synthesis.[7][8][9]
Protocol 1: Synthesis of 2-Amino-4-methylbenzothiazole
Materials:
-
o-Tolylthiourea
-
Methylene chloride (CH₂Cl₂)
-
Chlorine (gas or in solution)
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Three-necked round-bottom flask, dropping funnel, gas inlet tube, magnetic stirrer, cooling bath.
Procedure:
-
Suspend o-tolylthiourea (1 equivalent) in methylene chloride (10-20 volumes) in the reaction flask.
-
Cool the suspension to a temperature between -5°C and 0°C using an appropriate cooling bath (e.g., ice-salt).
-
Slowly bubble chlorine gas (approx. 1.1 equivalents) through the stirred suspension. Alternatively, add a solution of chlorine in methylene chloride dropwise. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Slowly warm the mixture to room temperature. The product will be present as its hydrochloride salt.
-
Add water and then carefully basify the mixture with 10% NaOH solution until the pH is >10 to liberate the free amine.
-
Separate the organic layer. Extract the aqueous layer twice with methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-amino-4-methylbenzothiazole.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.
Protocol 2: Synthesis of 2-Amino-4-methylbenzenethiol
Materials:
-
2-Amino-4-methylbenzothiazole
-
Potassium hydroxide (KOH)
-
Deionized water
-
Acetic acid (50% in water)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methylbenzothiazole (1 equivalent) and a 10-fold molar excess of KOH in water (e.g., 10 mmol of benzothiazole in 20 mL of water with 100 mmol of KOH).[7]
-
Heat the mixture to reflux (approx. 120°C) with vigorous stirring.[7]
-
Maintain the reflux for 24 hours. The reaction progress can be monitored by TLC.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble scraps or side products.
-
Transfer the filtrate to a beaker and place it in an ice bath.
-
Slowly and with stirring, add 50% acetic acid dropwise to neutralize the solution. Monitor the pH carefully.
-
A precipitate will form as the solution approaches neutrality. Continue adding acid until the pH is approximately 6.[7]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove residual salts.
-
Dry the product under vacuum to yield 2-Amino-4-methylbenzenethiol as a light-colored solid.
Safety and Handling
Thiols and aminophenols require careful handling due to their potential toxicity and reactivity.
-
Toxicity: Aminothiophenols are harmful if swallowed, inhaled, or absorbed through the skin. They can cause severe skin and eye irritation.[11] All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity: Thiols are readily oxidized by air to form disulfides. It is advisable to store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to maintain its purity.
-
Odor: Thiols possess strong, unpleasant odors. Proper containment and quenching of waste with bleach are necessary.
-
Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Applications and Importance
2-Amino-4-methylbenzenethiol is a valuable intermediate primarily due to its role as a precursor to substituted benzothiazoles. This heterocyclic system is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of activities, including:
-
Antimicrobial and antifungal agents[2]
-
Antitumor and anticancer agents[2]
-
Anti-inflammatory compounds[2]
Furthermore, the parent compound of its precursor, 2-amino-4-methylbenzothiazole, is a key intermediate in the synthesis of the fungicide Tricyclazole, which is vital for protecting rice crops.[3] The availability of isomers like 2-Amino-4-methylbenzenethiol allows researchers to create novel analogues of these important compounds, potentially leading to the discovery of new drugs and agrochemicals with improved efficacy and safety profiles.
Conclusion
The synthesis of 2-Amino-4-methylbenzenethiol is best approached through a strategic, two-stage process involving the formation and subsequent hydrolysis of a stable 2-amino-4-methylbenzothiazole intermediate. This method, adapted from proven syntheses of related isomers, provides a reliable and scalable route to this valuable chemical building block. By understanding the chemical principles behind each step—from the selection of starting materials to the critical conditions of the final neutralization—researchers can confidently produce high-purity 2-Amino-4-methylbenzenethiol for application in drug discovery, medicinal chemistry, and materials science.
References
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Title: Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles Source: The Royal Society of Chemistry URL: [Link]
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Title: 4-Amino-2-methylbenzene-1-thiol | C7H9NS | CID 19867385 Source: PubChem URL: [Link]
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Title: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) Source: PubMed Central (PMC) URL: [Link]
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Core Compound Profile and Physicochemical Properties
An In-depth Technical Guide to 2-Amino-4-methylbenzenethiol (CAS: 31183-81-0)
This guide provides a comprehensive technical overview of 2-Amino-4-methylbenzenethiol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the causal relationships that govern its utility in the synthesis of complex heterocyclic systems.
2-Amino-4-methylbenzenethiol, also known as 2-amino-4-methylthiophenol, is an organosulfur compound featuring an aromatic ring substituted with amino (-NH2), thiol (-SH), and methyl (-CH3) functional groups. This specific arrangement, particularly the ortho-relationship between the amino and thiol groups, makes it an exceptionally valuable precursor for the synthesis of benzothiazoles and other related heterocyclic scaffolds. Its properties are dictated by the interplay of these functional groups, which influence its reactivity, solubility, and handling characteristics.
The thiol group is a weak acid, more acidic than a corresponding alcohol, while the amino group provides a basic and nucleophilic center.[1] The methyl group, being electron-donating, subtly influences the reactivity of the aromatic ring.
Table 1: Physicochemical Properties of 2-Amino-4-methylbenzenethiol
| Property | Value | Source |
| IUPAC Name | 2-amino-4-methylbenzenethiol | PubChem[2] |
| CAS Number | 31183-81-0 | PubChem[2] |
| Molecular Formula | C₇H₉NS | PubChem[2] |
| Molecular Weight | 139.22 g/mol | PubChem[2], BLD Pharm[3] |
| Appearance | Not specified, likely a solid or oil | General Knowledge |
| SMILES | CC1=CC(=C(C=C1)S)N | PubChem[2] |
| InChIKey | QCLMTLDABHUUBC-UHFFFAOYSA-N | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 2-aminothiophenols often involves multi-step pathways. A robust and commonly cited strategy involves the alkaline hydrolysis of a more stable precursor, the corresponding 2-aminobenzothiazole. This approach is advantageous as benzothiazoles are often more readily prepared and purified.
The rationale for this pathway lies in the stability of the benzothiazole ring, which can be cleaved under forcing conditions (e.g., strong base and heat) to yield the desired aminothiophenol. The starting material, 6-methyl-2-aminobenzothiazole, can itself be synthesized from p-toluidine.
Experimental Protocol: Synthesis via Hydrolysis
This protocol is adapted from established procedures for similar aminothiophenols.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-methyl-2-aminobenzothiazole (1 equivalent) and a concentrated aqueous solution of potassium hydroxide (10 equivalents). The high concentration of KOH is critical to drive the ring-opening hydrolysis.
-
Hydrolysis: Heat the mixture to 120 °C under reflux with vigorous stirring. Maintain reflux for 24 hours. The elevated temperature provides the necessary activation energy to overcome the aromatic stability of the thiazole ring.
-
Work-up and Neutralization: After 24 hours, cool the reaction mixture to room temperature. The product exists as its potassium thiophenolate salt. Filter the mixture to remove any insoluble impurities. Carefully neutralize the filtrate by the dropwise addition of 50% acetic acid until the pH reaches approximately 6. This step protonates the thiophenolate and the amino group, causing the free 2-Amino-4-methylbenzenethiol to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
Caption: Workflow for the synthesis of 2-Amino-4-methylbenzenethiol.
Chemical Reactivity: The Gateway to Benzothiazoles
The synthetic power of 2-Amino-4-methylbenzenethiol lies in its ability to undergo condensation reactions to form the benzothiazole scaffold. This transformation is a cornerstone of heterocyclic chemistry and is widely employed in the synthesis of biologically active molecules.[5][6]
The general mechanism involves a tandem sequence:
-
Iminothiophenol Formation: The nucleophilic amino group attacks an electrophilic carbon (e.g., the carbonyl carbon of an aldehyde or carboxylic acid derivative). This is typically the rate-determining step and can be acid-catalyzed.[7]
-
Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered benzothiazolidine intermediate.
-
Dehydrogenation/Aromatization: The unstable benzothiazolidine intermediate readily undergoes oxidation (often by air or a mild oxidant) to lose two hydrogen atoms, resulting in the formation of the stable, aromatic benzothiazole ring system.[8]
Caption: Reaction mechanism for benzothiazole formation.
This reactivity makes it a key building block for compounds like 2,3-dihydro-1,5-benzothiazepin-4-(5H)-ones and azaphenothiazines, as demonstrated with analogous substrates.[9]
Applications in Drug Discovery and Agrochemicals
The true value of 2-Amino-4-methylbenzenethiol is realized in the biological activities of the compounds derived from it. The benzothiazole and thienopyrimidine cores are considered "privileged structures" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[10]
-
Anticancer Agents: Many thienopyrimidine derivatives, which can be synthesized from precursors like 2-aminothiophenols, have shown potent anticancer activity. For instance, certain derivatives act as dual inhibitors of Topoisomerase-I and Topoisomerase-II, enzymes critical for DNA replication in cancer cells.[11] By stabilizing the DNA-enzyme complex, these inhibitors prevent the re-ligation of DNA strands, leading to cell death.[11]
-
Anti-inflammatory Agents: The cyclooxygenase (COX) enzymes are key targets in inflammation. Scaffolds derived from aminothiophenols have been incorporated into molecules designed as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation with fewer gastrointestinal side effects.[11]
-
Agrochemicals: A structurally related compound, 2-Amino-4-methylbenzothiazole, is a critical intermediate in the synthesis of Tricyclazole.[12] Tricyclazole is a highly effective systemic fungicide used to control rice blast disease, a major threat to global food security.[12] This highlights the broader industrial and agricultural importance of this chemical family.
-
Thiopeptide Antibiotics: While not a direct application, the study of aminothiophenols contributes to the broader understanding of sulfur-containing heterocycles, which are central to the structure and function of thiopeptide antibiotics known for their potent activity against Gram-positive bacteria.[13]
Caption: From chemical intermediate to functional applications.
Analytical Characterization
Rigorous structural confirmation and purity assessment are paramount. A combination of spectroscopic methods is employed for the unambiguous characterization of 2-Amino-4-methylbenzenethiol.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Complex multiplets in the ~6.5-7.5 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- -NH₂ Protons: A broad singlet, typically in the range of 3.5-5.0 ppm.- -SH Proton: A singlet, often broad, in the range of 3.0-4.0 ppm.- -CH₃ Protons: A sharp singlet around 2.2-2.4 ppm. |
| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the aromatic region (~110-150 ppm).- Methyl Carbon: A signal in the aliphatic region (~20-25 ppm). |
| IR Spectroscopy | - N-H Stretch: Two characteristic peaks (symmetric and asymmetric) around 3300-3500 cm⁻¹.- S-H Stretch: A weak, sharp peak around 2550-2600 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 139.05 (for the exact mass). |
Note: Exact chemical shifts and peak positions can vary depending on the solvent and concentration.
Safety, Handling, and Storage
2-Amino-4-methylbenzenethiol is a hazardous chemical and must be handled with appropriate precautions.
-
GHS Hazard Classification: According to aggregated data, this compound is classified as Harmful if swallowed (H302) and Causes severe skin burns and eye damage (H314).[2][3] It is designated as UN Hazard Class 8.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Handling Procedures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and in a freezer at or below -20°C to prevent oxidation of the thiol group.[3]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
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PubChem. (n.d.). 2-Amino-4-chlorobenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-methylbenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]
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Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (n.d.). PubMed Central - NIH. Retrieved from [Link]
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Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. Retrieved from [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. (2012). PubMed. Retrieved from [Link]
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Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). ACS Publications. Retrieved from [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.). ACS Publications. Retrieved from [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Retrieved from [Link]
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability of 2-Amino-4-methylbenzenethiol
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chemical entities is paramount. This guide provides an in-depth analysis of the thermal stability of 2-Amino-4-methylbenzenethiol, a key intermediate in the synthesis of various heterocyclic compounds, including those with pharmaceutical relevance. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document synthesizes established principles of chemical stability, predictive decomposition pathways, and standard analytical methodologies to offer a robust framework for its safe handling, storage, and utilization.
Molecular Overview and Physicochemical Properties
2-Amino-4-methylbenzenethiol, also known as 2-amino-4-methylthiophenol, is an aromatic compound featuring both an amino (-NH₂) and a thiol (-SH) functional group on a toluene backbone.[1] These functional groups are key to its reactivity and, consequently, its stability profile. The presence of the electron-donating amino and methyl groups and the reactive thiol group on the benzene ring influences its overall thermal behavior.
Table 1: Physicochemical Properties of 2-Amino-4-methylbenzenethiol
| Property | Value | Source |
| Molecular Formula | C₇H₉NS | [1] |
| Molecular Weight | 139.22 g/mol | [1] |
| Appearance | Not specified (likely a solid, based on related compounds) | N/A |
| IUPAC Name | 2-amino-4-methylbenzenethiol | [1] |
The interplay of the nucleophilic amino group and the easily oxidizable thiol group dictates the compound's susceptibility to degradation under thermal stress and atmospheric conditions.
Predicted Thermal Decomposition Pathways
The thermal decomposition of 2-Amino-4-methylbenzenethiol is anticipated to be a complex process involving multiple reaction pathways, primarily driven by the reactivity of the thiol and amino groups.
Oxidation of the Thiol Group
The thiol group is highly susceptible to oxidation, which can be initiated by heat, light, or the presence of oxidizing agents. The primary oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. This process can occur in the presence of atmospheric oxygen and is often catalyzed by trace metals.[2][3] Further oxidation under more forcing conditions can lead to the formation of sulfinic and sulfonic acids.[2]
Reactions Involving the Amino Group
The amino group, while generally more stable than the thiol group, can participate in various thermally induced reactions. These may include condensation reactions, particularly at elevated temperatures, leading to the formation of polymeric materials.
Intramolecular Cyclization
The proximity of the amino and thiol groups on the aromatic ring creates the potential for intramolecular cyclization reactions, especially at elevated temperatures. This can lead to the formation of heterocyclic structures like benzothiazoles, a common synthetic application of aminothiophenols.[4][5]
Below is a diagram illustrating the potential thermal degradation and reaction pathways of 2-Amino-4-methylbenzenethiol.
Caption: Potential thermal degradation and reaction pathways for 2-Amino-4-methylbenzenethiol.
Methodologies for Assessing Thermal Stability
To experimentally determine the thermal stability of 2-Amino-4-methylbenzenethiol, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.[6][7][8]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is used to determine the decomposition temperature, moisture content, and the presence of volatile components.[6][8]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2-Amino-4-methylbenzenethiol is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation during the initial heating phase.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.[9]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][8] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample is subjected to a controlled heating program, often at the same rate as the TGA analysis for direct comparison.
-
Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. For 2-Amino-4-methylbenzenethiol, one would expect to see an endothermic peak corresponding to its melting point, followed by an exothermic peak at higher temperatures, indicating decomposition.
The following diagram outlines the general workflow for the thermal analysis of 2-Amino-4-methylbenzenethiol.
Caption: Experimental workflow for the thermal analysis of 2-Amino-4-methylbenzenethiol.
Safe Handling and Storage Recommendations
Given the reactive nature of the thiol and amino groups, stringent handling and storage procedures are necessary to maintain the integrity of 2-Amino-4-methylbenzenethiol.
Storage:
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[10][11] Refrigeration or storage at -20°C is recommended for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[11] Containers should be tightly sealed.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Handling:
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any volatile components.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Cross-Contamination: Avoid cross-contamination with other reactive chemicals.
Conclusion
While specific experimental data on the thermal stability of 2-Amino-4-methylbenzenethiol is limited, a thorough understanding of its chemical structure and the reactivity of its functional groups allows for a predictive assessment of its stability profile. The primary degradation pathways are likely to involve oxidation of the thiol group and potential intermolecular reactions of the amino group at elevated temperatures. For definitive stability data, it is imperative to conduct empirical studies using TGA and DSC. The methodologies and safety precautions outlined in this guide provide a comprehensive framework for researchers and drug development professionals to handle, store, and utilize this compound in a safe and effective manner, ensuring the integrity of their experimental outcomes.
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Theoretical Framework for the Computational Analysis of 2-Amino-4-methylbenzenethiol
An In-depth Technical Guide
Abstract: 2-Amino-4-methylbenzenethiol is a substituted aromatic thiol whose derivatives are pivotal in the synthesis of pharmaceuticals and other bioactive heterocyclic compounds. A comprehensive understanding of its molecular structure, quantum chemical properties, and reactivity is essential for optimizing synthetic routes and designing novel molecules. This technical guide establishes a robust theoretical framework for the in-depth computational analysis of 2-Amino-4-methylbenzenethiol using Density Functional Theory (DFT). While extensive theoretical studies on this specific molecule are not widely published, this document leverages established methodologies from computational chemistry to outline a predictive workflow. We detail the protocols for geometry optimization, vibrational frequency analysis, and the exploration of the electronic frontier through Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) analyses. The causality behind the selection of computational methods is explained to provide a self-validating system where theoretical predictions can be synergistically aligned with experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational tools to predict and understand the behavior of substituted aminothiophenols.
Introduction to 2-Amino-4-methylbenzenethiol: A Molecule of Interest
2-Amino-4-methylbenzenethiol, with the chemical formula C₇H₉NS, is an organic compound featuring a benzene ring substituted with an amino (-NH₂), a thiol (-SH), and a methyl (-CH₃) group.[1] The arrangement of these functional groups—specifically the ortho-amino and thiol groups—makes it a valuable precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds with a wide range of pharmacological activities.[2]
The benzene ring forms a stable aromatic core, with its carbons being sp² hybridized.[3] The electronic properties of the ring are significantly influenced by the electron-donating effects of the amino and methyl groups and the thiol group. Understanding the interplay of these substituents is critical for predicting the molecule's reactivity and spectroscopic behavior.
The Imperative for Theoretical Investigation
Before embarking on extensive laboratory synthesis and characterization, theoretical studies provide invaluable predictive insights into a molecule's fundamental properties.[4] Computational chemistry allows for:
-
Determination of the most stable molecular conformation: Identifying the global minimum on the potential energy surface is the foundational step for all other calculations.
-
Prediction of spectroscopic signatures: Simulating FT-IR, FT-Raman, and UV-Vis spectra aids in the interpretation of experimental data.[5]
-
Elucidation of electronic properties and reactivity: Analyses such as HOMO-LUMO energy gaps and MEP maps reveal the kinetic stability of the molecule and the most probable sites for electrophilic and nucleophilic attack.[4][6]
-
Understanding intramolecular interactions: Natural Bond Orbital (NBO) analysis can quantify charge delocalization and hyperconjugative interactions that contribute to molecular stability.
This guide proposes a comprehensive workflow to perform these theoretical investigations on 2-Amino-4-methylbenzenethiol, establishing a baseline for future experimental and computational work.
A Proposed Workflow for Computational Analysis
The following workflow is designed to be a self-validating system, where each step builds upon the last, and the final theoretical data is primed for experimental comparison.
Caption: Proposed computational workflow for 2-Amino-4-methylbenzenethiol.
Protocol: Quantum Chemical Calculations
This protocol outlines the step-by-step methodology for conducting a thorough theoretical analysis.
Recommended Software: Gaussian 16 or a similar quantum chemistry package.
Pillar of Trustworthiness: Method Selection The choice of the DFT functional and basis set is critical for accuracy. The B3LYP functional is selected because it incorporates a hybrid of Hartree-Fock exchange and DFT exchange-correlation, offering a robust description of electron correlation in many organic systems.[7][8] The 6-311++G(d,p) basis set is chosen because it is a flexible, triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs (relevant for -NH₂ and -SH) and polarization functions (d,p) to handle non-spherical electron density distributions.[7][8]
Step-by-Step Methodology:
-
Structure Drawing & Initial Input:
-
Draw the 2D structure of 2-Amino-4-methylbenzenethiol in a molecular editor (e.g., GaussView, ChemDraw).
-
Convert to a 3D structure and perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Save the structure as an input file for the quantum chemistry software.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy, most stable three-dimensional structure of the molecule.
-
Execution: Perform a full geometry optimization without constraints.
-
Causality: This step is crucial because all subsequent electronic property calculations are highly dependent on the molecular geometry. An inaccurate structure will yield meaningless electronic data.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.
-
Self-Validation: The absence of any imaginary frequencies confirms that the structure is a stable minimum. If imaginary frequencies are found, it indicates a saddle point, and the structure must be perturbed and re-optimized. The calculated vibrational modes can be directly compared to experimental FT-IR and FT-Raman spectra for validation.
-
-
Electronic Property Calculations:
-
Objective: To analyze the electronic structure, reactivity, and charge distribution.
-
Execution: Using the optimized geometry, perform a single-point energy calculation to generate the molecular orbitals and wavefunction. From this, the following analyses are derived:
-
Frontier Molecular Orbitals (HOMO-LUMO): Identify the highest occupied and lowest unoccupied molecular orbitals and calculate their energy gap.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential onto the electron density surface.
-
Natural Bond Orbital (NBO): Perform an NBO analysis to investigate intramolecular charge transfer and hyperconjugative interactions.
-
-
Predicted Molecular and Electronic Properties
This section describes the expected outcomes from the proposed computational workflow, providing a predictive snapshot of 2-Amino-4-methylbenzenethiol's characteristics.
Molecular Structure and Stability
The geometry optimization is expected to yield a planar benzene ring with the attached functional groups. The relative orientations of the -NH₂, -SH, and -CH₃ groups will be determined by minimizing steric hindrance and maximizing favorable electronic interactions, such as potential intramolecular hydrogen bonding between the amino and thiol hydrogens.
Table 1: Predicted Geometrical Parameters (Hypothetical Data)
| Parameter | Predicted Value | Rationale |
|---|---|---|
| C-S Bond Length | ~1.77 Å | Typical for aromatic thiols. |
| S-H Bond Length | ~1.34 Å | Standard S-H single bond. |
| C-N Bond Length | ~1.40 Å | Shorter than a typical C-N single bond due to resonance with the ring. |
| N-H Bond Length | ~1.01 Å | Standard N-H single bond. |
| C-S-H Angle | ~96° | Consistent with the geometry of thiols. |
| C-N-H Angle | ~112° | Reflects sp³-like hybridization with some planar character. |
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity. A small gap signifies a molecule that is easily excitable and more reactive, whereas a large gap indicates high stability.[4][10]
For 2-Amino-4-methylbenzenethiol, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich benzene ring and the lone pairs on the nitrogen and sulfur atoms. The LUMO will likely be a π*-antibonding orbital distributed over the aromatic system.
Caption: HOMO-LUMO energy gap diagram.
Table 2: Predicted Frontier Orbital Energies (Hypothetical Data)
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -5.85 | Relatively high, indicating good electron-donating ability. |
| E(LUMO) | -0.95 | Typical for an unoccupied π* orbital. |
| Energy Gap (ΔE) | 4.90 | Suggests moderate reactivity and good kinetic stability.[11] |
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing charge distribution and predicting reactivity sites.
-
Red/Yellow Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. These are expected around the nitrogen and sulfur atoms due to their lone pairs.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, prone to nucleophilic attack. These are expected around the acidic hydrogens of the -NH₂ and -SH groups.
This analysis is critical for drug development professionals, as it helps identify key pharmacophoric features and potential sites for metabolic transformation.
Vibrational Analysis (FT-IR & FT-Raman)
The calculated vibrational frequencies can be used to predict the key peaks in the molecule's infrared and Raman spectra. This theoretical spectrum serves as a benchmark for confirming the identity and purity of a synthesized sample.
Table 3: Predicted Key Vibrational Frequencies (Hypothetical Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Asymmetric/Symmetric Stretch | 3500 - 3300 | Medium-Strong (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium (IR, Raman) |
| S-H Stretch | 2600 - 2550 | Weak (IR), Strong (Raman) |
| C=C Aromatic Stretch | 1600 - 1450 | Strong (IR, Raman) |
| C-S Stretch | 750 - 600 | Medium (IR) |
The Path to Validation: A Synergistic Approach
A purely theoretical study, while predictive, must be grounded in experimental reality. The trustworthiness of the computational model is established through a cycle of prediction and validation.
Caption: A self-validating loop integrating theoretical prediction and experimental work.
This iterative process ensures that the computational model accurately reflects the real-world behavior of the molecule, enhancing its predictive power for designing new derivatives and reaction pathways.
Conclusion and Future Outlook
This guide presents a comprehensive and robust theoretical framework for the computational investigation of 2-Amino-4-methylbenzenethiol. By employing Density Functional Theory, we can predict its stable structure, spectroscopic signatures, and electronic properties with a high degree of confidence. The proposed workflow, centered on the B3LYP/6-311++G(d,p) level of theory, provides a clear path for researchers to generate foundational data on this molecule.
The insights gained from HOMO-LUMO, MEP, and NBO analyses will be instrumental in guiding the rational design of novel benzothiazole derivatives for drug discovery and in optimizing synthetic protocols. The ultimate strength of this approach lies in the synergy between computational prediction and experimental validation, a paradigm that accelerates scientific discovery and innovation.
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Nowak, M. J., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. MDPI. Retrieved from [Link]
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Asnawi, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Hindawi. Retrieved from [Link]
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Nowak, M. J., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. PubMed. Retrieved from [Link]
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Asnawi, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Retrieved from [Link]
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S. S. S. R., & S. J. M. (2015). Natural Bonding Orbital and Frontier Molecular Orbital study of 2-Aminoethanethiol. International Journal of ChemTech Research. Retrieved from [Link]
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El-Faham, A., et al. (2018). Synthesis, FT-IR analysis and DFT studies of 2-(4-amino-2-(4-ethoxyphenylamino)thiazol-5-oyl)benzofuran. ResearchGate. Retrieved from [Link]
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Andrey K. (2013). HOMO LUMO Examples. YouTube. Retrieved from [Link]
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Nowak, M. J., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. Retrieved from [Link]
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SciSpace. (2019). quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-chloro. Retrieved from [Link]
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Louis, H., et al. (2022). Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. National Institutes of Health. Retrieved from [Link]
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Yildiz, N., et al. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
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Introduction: The Amphoteric Nature of a Substituted Thiophenol
An In-Depth Technical Guide to the Acidity and Basicity of 2-Amino-4-methylbenzenethiol
2-Amino-4-methylbenzenethiol is a bifunctional aromatic compound featuring both a basic amino (-NH₂) group and an acidic thiol (-SH) group. This unique substitution pattern confers amphoteric properties, allowing it to act as either a proton donor or a proton acceptor depending on the chemical environment. The presence of a methyl (-CH₃) group further modulates its electronic properties. For researchers in medicinal chemistry and materials science, a precise understanding of the acid-base characteristics, quantified by the acid dissociation constant (pKa), is paramount. The pKa values govern critical physicochemical properties, including aqueous solubility, lipophilicity, and the molecule's charge state at a given pH, which in turn dictate its pharmacokinetic profile, receptor-binding interactions, and utility in synthesis.
This guide provides a detailed examination of the structural and electronic factors that determine the respective pKa values of the amino and thiol moieties in 2-Amino-4-methylbenzenethiol. It further outlines rigorous, field-proven experimental protocols for their empirical determination, ensuring scientific integrity and reproducibility.
Theoretical Framework: A System of Competing Equilibria
The acid-base behavior of 2-Amino-4-methylbenzenethiol is defined by two primary equilibria: the deprotonation of the acidic thiol group and the protonation of the basic amino group. These equilibria can be represented by two distinct pKa values: pKa(SH) for the thiol and pKa(NH₃⁺) for the conjugate acid of the amino group. The interplay between these groups results in four possible protonation states in an aqueous solution.
Caption: Acid-base equilibria of 2-Amino-4-methylbenzenethiol.
Basicity of the 2-Amino Group: A Substituted Aniline
The basicity of the amino group in 2-Amino-4-methylbenzenethiol is best understood by comparison to its parent compound, aniline. Aromatic amines like aniline are significantly weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, reducing its availability for protonation[1][2]. The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6[2].
The substituents on the benzene ring—a para-methyl group and an ortho-thiol group—modify this baseline basicity through electronic effects:
-
Influence of the para-Methyl Group: The methyl group is an electron-donating group (EDG) through both inductive (+I) and hyperconjugation effects. By pushing electron density into the ring, it increases the electron density on the nitrogen atom. This enhances the availability of the lone pair for protonation, making the amino group more basic and thus increasing the pKa of its conjugate acid compared to aniline[3][4][5].
-
Influence of the ortho-Thiol Group: The thiol group exerts a more complex influence. It has a weak electron-donating resonance effect (+M) and a weak electron-withdrawing inductive effect (-I). The net electronic effect is mildly activating. Furthermore, its ortho position may allow for intramolecular hydrogen bonding between the thiol proton and the amino lone pair, which could potentially modulate the lone pair's availability.
Considering these factors, the pKa(NH₃⁺) of 2-Amino-4-methylbenzenethiol is expected to be higher than that of aniline (4.6).
Acidity of the Benzenethiol Group: A Substituted Thiophenol
The acidity of the thiol group is benchmarked against thiophenol. Thiols are notably more acidic than their alcohol counterparts; for instance, thiophenol has a pKa of approximately 6.6, while phenol's pKa is 10.0[6][7][8][9]. This increased acidity is attributed to the lower S-H bond energy and the greater stability of the resulting thiolate anion (RS⁻), as the negative charge is dispersed over the larger, more polarizable sulfur atom[8].
The acidity of the thiol in 2-Amino-4-methylbenzenethiol is modulated by its substituents:
-
Influence of the para-Methyl Group: As an electron-donating group, the methyl substituent destabilizes the negative charge of the conjugate base (the thiolate anion). This makes the deprotonation less favorable, resulting in a weaker acid (higher pKa) compared to thiophenol. The pKa of 4-methylbenzenethiol is approximately 6.82, confirming this effect[10][11].
-
Influence of the ortho-Amino Group: The amino group is a powerful electron-donating group, primarily through its resonance effect (+M). It strongly pushes electron density into the ring, which significantly destabilizes the thiolate anion. This makes the thiol proton much more difficult to remove, drastically decreasing its acidity and leading to a substantially higher pKa compared to thiophenol or 4-methylbenzenethiol.
Therefore, the thiol group in 2-Amino-4-methylbenzenethiol is expected to be a very weak acid.
Quantitative pKa Analysis and Comparison
The combined electronic effects of the substituents lead to predictable shifts in pKa values relative to the parent compounds.
| Compound | Functional Group | pKa | Rationale / Reference |
| Aniline | Amino (Conjugate Acid) | ~4.6 | Baseline basicity of an aromatic amine.[2] |
| Thiophenol | Thiol | ~6.6 | Baseline acidity of an aromatic thiol.[7] |
| 4-Methylbenzenethiol | Thiol | ~6.8 | EDG (-CH₃) decreases acidity.[10][11] |
| 2-Amino-4-methylbenzenethiol | Amino (Conjugate Acid) | > 4.6 (Est. ~5.2) | EDG effects from -CH₃ and -SH increase basicity. |
| 2-Amino-4-methylbenzenethiol | Thiol | > 6.8 (Est. ~8.5-9.5) | Strong EDG effect from -NH₂ significantly decreases acidity. |
Experimental Protocols for pKa Determination
To empirically validate the estimated pKa values, standardized analytical methods are required. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely accepted techniques.
Potentiometric Titration
This classical method involves monitoring the pH of a solution of the analyte as a function of the volume of added titrant (a strong acid or base).[12] The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Co-solvent: Due to the limited aqueous solubility of many organic molecules, a co-solvent like methanol or ethanol is often necessary to ensure the analyte remains fully dissolved throughout the titration.
-
Inert Atmosphere: Thiols are susceptible to oxidation, especially at basic pH. Performing the titration under an inert atmosphere (e.g., nitrogen or argon) is a critical step to prevent the formation of disulfides, which would consume the analyte and distort the titration curve.
-
Derivative Plots: The endpoint of the titration, corresponding to the inflection point of the curve, can be difficult to identify visually. Calculating the first or second derivative of the pH vs. volume data provides a much more precise determination of the equivalence point.
Step-by-Step Methodology:
-
Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Equip a titration vessel with the calibrated pH electrode, a magnetic stirrer, a micro-burette, and an inlet for an inert gas.
-
Sample Preparation: Accurately weigh a sample of 2-Amino-4-methylbenzenethiol and dissolve it in a suitable solvent system (e.g., 50:50 methanol:water) to a known concentration (e.g., 0.01 M).
-
Titration for pKa(NH₃⁺):
-
Begin sparging the solution with nitrogen gas.
-
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Titration for pKa(SH):
-
Using a fresh sample, repeat the procedure, this time titrating with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH).
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to find the equivalence point (maximum of the curve).
-
The pKa is equal to the pH at the half-equivalence point (V/2).
-
Caption: Workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra.[13] The pKa is determined by measuring the absorbance of the analyte in a series of buffers with varying pH values.
Causality Behind Experimental Choices:
-
Constant Ionic Strength: It is crucial to maintain a constant ionic strength across all buffer solutions. This negates variations in activity coefficients between buffers, ensuring that the observed spectral changes are solely due to the change in pH.
-
Wavelength Selection: Data analysis should be performed at a wavelength where the difference in absorbance between the acidic and basic species is maximal. This maximizes the signal-to-noise ratio and improves the accuracy of the resulting pKa value.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 12), maintaining a constant ionic strength (e.g., 0.1 M with KCl).
-
Prepare a concentrated stock solution of 2-Amino-4-methylbenzenethiol in a suitable solvent (e.g., DMSO or methanol).
-
-
Sample Measurement:
-
In a 96-well UV-transparent plate or individual cuvettes, add a small, constant volume of the analyte stock solution to each buffer, ensuring the final solvent concentration is low (e.g., <2% v/v).[13]
-
Prepare blank samples containing only the buffer and solvent.
-
Record the UV-Vis spectrum (e.g., 230-500 nm) for each sample after subtracting the corresponding blank.
-
-
Data Analysis:
-
Identify the wavelength (λ_max) with the largest difference in absorbance between the fully protonated and fully deprotonated forms.
-
Plot the absorbance at this λ_max against the pH of the buffers.
-
Fit the data to a sigmoidal dose-response (variable slope) equation, which is a form of the Henderson-Hasselbalch equation.
-
The pKa is the pH value at the inflection point of the resulting curve.
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion
2-Amino-4-methylbenzenethiol possesses a fascinating dual acid-base character, dictated by the electronic interplay of its functional groups. The electron-donating nature of the methyl and amino groups synergistically increases the basicity of the amino nitrogen while significantly decreasing the acidity of the thiol proton relative to their unsubstituted parent compounds. This makes the molecule a stronger base than aniline and a markedly weaker acid than thiophenol. A thorough understanding of these properties, validated by robust experimental methods like potentiometric titration and UV-Vis spectrophotometry, is essential for its effective application in drug design and chemical synthesis, enabling precise control over its behavior in biological and chemical systems.
References
- Schlegel Group - Wayne State University. (2016, June 21). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and.
- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
- Mississippi State University - Scholars Junction. (2016, May 7). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration.
- ResearchGate. DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model | Request PDF.
- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX.
- Wikipedia. Thiophenol.
- ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline.
- Chemistry LibreTexts. (2024, February 24). 24.4: Basicity of Arylamines.
- Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion.
- Saraswati Institute of Pharmaceutical Sciences. Potentiometry-titration.pdf.
- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
- ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline.
- Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- PubMed. (2002). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein.
- Chemistry LibreTexts. (2020, October 20). 8.15: The Effect of Substituents on pKa.
- Benchchem. 4-Methylbenzenethiol | 106-45-6.
- mVOC 4.0. 4-methylbenzenethiol.
- Wikipedia. Potentiometric titration.
- Quora. (2017, October 13). Which is more acidic, phenol or thiophenol?.
- askIITians. (2013, June 28). which is more acidic phenol or thiophenyl?.
- NIH - National Center for Biotechnology Information. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
- Wikipedia. Aniline.
- Air Force Institute of Technology. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.
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A Technical Guide to Unlocking the Potential of 2-Amino-4-methylbenzenethiol: A Versatile Precursor for Novel Chemistries
Abstract
2-Amino-4-methylbenzenethiol, a bifunctional aromatic compound, stands as a promising yet underexplored building block in synthetic chemistry. Possessing both a nucleophilic thiol group and a reactive amino group positioned ortho to each other on a toluene backbone, this molecule offers a unique scaffold for the construction of a diverse range of heterocyclic systems and functional materials. This guide provides a comprehensive overview of the latent potential of 2-Amino-4-methylbenzenethiol, delineating key research avenues in medicinal chemistry, materials science, and agrochemicals. We present scientifically grounded hypotheses, detailed experimental workflows, and the strategic rationale behind proposed research directions, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate with this versatile intermediate.
Core Molecular Attributes and Synthetic Strategy
2-Amino-4-methylbenzenethiol, with the chemical formula C₇H₉NS, is an organosulfur compound characterized by a methyl-substituted benzene ring functionalized with both an amino (-NH₂) and a thiol (-SH) group.[1] The ortho-positioning of these groups is the cornerstone of its synthetic utility, predisposing the molecule to intramolecular cyclization reactions to form stable fused-ring systems, most notably benzothiazoles.[2][3]
Physicochemical Properties (Predicted)
Direct experimental data for 2-Amino-4-methylbenzenethiol is scarce. However, we can extrapolate key properties from structurally analogous compounds to guide experimental design.
| Property | Predicted Value/Characteristic | Rationale / Analogous Compound |
| Molecular Weight | 139.22 g/mol | Calculated from formula |
| Appearance | Colorless to light yellow oily solid | Based on 2-aminothiophenol and its derivatives.[3][4] |
| Melting Point | ~30-45 °C | Interpolated from 2-aminothiophenol (26 °C) and 4-methylbenzenethiol (41-43 °C).[3][5] |
| Boiling Point | > 200 °C | Higher than 4-methylbenzenethiol (195 °C) due to hydrogen bonding from the amino group.[5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF) and basic aqueous solutions. | Common for aminothiophenols.[3] |
| pKa (Thiol) | ~6.5 - 7.0 | Similar to 4-methylbenzenethiol (pKa 6.82), allowing for deprotonation under mild basic conditions.[6] |
Proposed Synthetic Protocol: Hydrolysis of 2-Amino-6-methylbenzothiazole
A robust and logical pathway to synthesize 2-Amino-4-methylbenzenethiol involves the alkaline hydrolysis of its corresponding cyclized form, 2-amino-6-methylbenzothiazole. This retro-synthesis approach is well-documented for similar isomers.[4]
Experimental Protocol: Synthesis of 2-Amino-4-methylbenzenethiol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-6-methylbenzothiazole (10 mmol) and a 25% aqueous solution of potassium hydroxide (KOH) (100 mmol in 20 mL H₂O).[4]
-
Hydrolysis: Heat the mixture to 120 °C and maintain a steady reflux for 24 hours. The rationale for the high temperature and strong base is to provide sufficient energy to cleave the stable thiazole ring.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Carefully neutralize the filtrate by dropwise addition of 50% aqueous acetic acid until a pH of ~6 is reached. This protonates the thiolate and amine, causing the product to precipitate.[4]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under a vacuum to yield 2-Amino-4-methylbenzenethiol, likely as a light yellow solid.[4]
-
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] 2-Amino-4-methylbenzenethiol is an ideal starting material for generating novel libraries of 6-methyl-substituted benzothiazoles for biological screening.
Rationale and Strategic Approach
The synthetic accessibility of 2-substituted-6-methylbenzothiazoles from 2-Amino-4-methylbenzenethiol allows for the systematic exploration of structure-activity relationships (SAR). The methyl group at the 6-position can modulate lipophilicity and metabolic stability, while the substituent at the 2-position can be varied to optimize target binding.
Proposed Research Workflow: From Synthesis to SAR
The following workflow outlines a comprehensive strategy for discovering novel bioactive benzothiazoles.
Caption: Workflow for Benzothiazole-Based Drug Discovery.
Experimental Protocol: Synthesis of a 6-Methyl-2-arylbenzothiazole Library
-
Reaction Setup: In a flask, dissolve 2-Amino-4-methylbenzenethiol (1 mmol) and a selected aromatic aldehyde (1.1 mmol) in ethanol (15 mL).
-
Condensation & Cyclization: Add a catalytic amount of an acid, such as p-toluenesulfonic acid. The reaction can be promoted by heating to reflux or through microwave irradiation to shorten reaction times.[2] This step involves the initial formation of a Schiff base between the amino group and the aldehyde, followed by intramolecular cyclization of the thiol group onto the imine carbon and subsequent oxidation to the aromatic benzothiazole.
-
Isolation: Upon reaction completion (monitored by TLC), cool the mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by column chromatography.
-
Application: The synthesized library can be screened for various biological activities. For instance, compounds can be tested for their antiproliferative effects against cancer cell lines like MCF-7 (breast) and HepG-2 (liver), where other benzothiazoles have shown promise.[9][10]
Potential Research Area 2: Materials Science and Molecular Electronics
The thiol functional group is well-known for its strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs).[5] This property makes 2-Amino-4-methylbenzenethiol an attractive candidate for surface functionalization and the development of novel molecular electronic devices and sensors.
Rationale and Strategic Approach
By forming a SAM on a gold electrode, 2-Amino-4-methylbenzenethiol provides a versatile molecular platform. The terminal amino group is exposed and available for further chemical modification, allowing the surface properties to be tailored for specific applications. For example, attaching redox-active moieties could create an electrochemical sensor, while linking to fluorescent dyes could enable optical sensing.
Proposed Research Workflow: From SAM Formation to Device Application
This workflow details the process of creating and characterizing functional surfaces using 2-Amino-4-methylbenzenethiol.
Caption: Workflow for Surface Functionalization and Analysis.
Experimental Protocol: Formation and Characterization of SAMs
-
Substrate Preparation: Use a clean gold substrate (e.g., thermally evaporated gold on silicon). Clean the substrate via piranha solution or UV/ozone treatment immediately before use. (Caution: Piranha solution is extremely corrosive).
-
SAM Formation: Immerse the clean gold substrate in a dilute (~1 mM) solution of 2-Amino-4-methylbenzenethiol in absolute ethanol for 18-24 hours at room temperature. The thiol group will chemisorb onto the gold surface, forming a dense monolayer.
-
Rinsing and Drying: After immersion, thoroughly rinse the substrate with ethanol to remove any non-covalently bound molecules and then dry it under a gentle stream of nitrogen.
-
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen (from the amino group) and sulfur (from the thiol) on the surface, verifying the successful deposition of the molecule.
-
Contact Angle Goniometry: Measure the water contact angle. A change from the clean gold surface to a more hydrophobic or hydrophilic angle (depending on the terminal group's environment) indicates monolayer formation.
-
Atomic Force Microscopy (AFM): Image the surface to assess the smoothness and order of the monolayer.
-
Potential Research Area 3: Agrochemical Innovation
The structural relative, 2-Amino-4-methylbenzothiazole, is a known intermediate in the synthesis of Tricyclazole, a highly effective fungicide used to protect rice crops.[11] This established link provides a strong rationale for exploring derivatives of 2-Amino-4-methylbenzenethiol as novel agrochemical agents.
Rationale and Strategic Approach
By using 2-Amino-4-methylbenzenethiol as a starting point, novel benzothiazole derivatives can be synthesized that are structural analogs of known fungicides. The goal is to identify new compounds with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.
Experimental Protocol: Synthesis and Antifungal Screening
-
Synthesis of Analogs: Synthesize a focused library of benzothiazoles from 2-Amino-4-methylbenzenethiol using reactions with various heterocycle-containing aldehydes or acyl chlorides, aiming to mimic structural motifs found in existing fungicides.
-
In Vitro Antifungal Assay:
-
Prepare agar plates infused with the synthesized compounds at various concentrations.
-
Inoculate the center of each plate with a plug of a target fungus (e.g., Fusarium oxysporum, Magnaporthe oryzae).
-
Incubate the plates for several days and measure the diameter of fungal growth.
-
Compare the growth inhibition to control plates (with no compound) and plates with a known fungicide (e.g., Tricyclazole) to determine the relative efficacy.
-
Conclusion
2-Amino-4-methylbenzenethiol represents a molecule of significant untapped potential. Its unique bifunctional nature makes it a powerful precursor for diverse applications. The research avenues outlined in this guide—spanning the development of new pharmaceuticals, the fabrication of advanced functional materials, and the discovery of next-generation agrochemicals—are not merely speculative. They are built upon established chemical principles and the proven success of structurally related compounds. It is the conviction of this author that focused research into this versatile building block will yield substantial scientific and commercial rewards.
References
- Vertex AI Search. Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole.
- The Royal Society of Chemistry. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles.
- PubChem. 2-Amino-4-chlorobenzenethiol.
- National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- mVOC 4.0. 4-methylbenzenethiol.
- Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles.
- Master Organic Chemistry. Functional Groups In Organic Chemistry.
- ResearchGate. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- ResearchGate. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- National Center for Biotechnology Information. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- BenchChem. Application Notes: Synthesis and Utility of 2-Amino-4-bromobenzenethiol in Heterocyclic Chemistry.
- Google Patents. Synthesis method of 2-amino-3-methyl thiophenol.
- Scientific Research Publishing. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities.
- EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
- Sigma-Aldrich. 4-Methylbenzenethiol 98 106-45-6.
- Wikipedia. 2-Aminothiophenol.
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Methodological & Application
Application Notes & Protocols: 2-Amino-4-methylbenzenethiol as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of 2-Amino-4-methylbenzenethiol
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. 2-Amino-4-methylbenzenethiol has emerged as a highly strategic building block, primarily for the synthesis of 6-methyl-substituted benzothiazoles. The benzothiazole core is a "privileged structure," frequently appearing in molecules with a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2]
The utility of 2-Amino-4-methylbenzenethiol lies in its inherent reactivity. The ortho-positioned amine and thiol groups provide a reactive di-nucleophilic system poised for cyclization reactions with a variety of electrophilic partners. This allows for the efficient construction of the benzothiazole heterocyclic system. Furthermore, the methyl group at the 4-position of the starting material becomes the 6-methyl group on the resulting benzothiazole ring. This seemingly simple alkyl substitution can have profound effects on the pharmacological profile of the final compound, a phenomenon often referred to as the "magic methyl" effect.[3] This methyl group can enhance metabolic stability, improve lipophilicity for better membrane penetration, and create specific steric interactions to increase target affinity and selectivity.[3]
This guide provides an in-depth exploration of 2-Amino-4-methylbenzenethiol as a key synthetic intermediate. It offers detailed, field-proven protocols for its use, explains the rationale behind experimental choices, and discusses the significance of the resulting 6-methyl-benzothiazole scaffold in developing novel therapeutic agents.
Core Synthesis: Construction of the 6-Methyl-Benzothiazole Scaffold
The primary application of 2-Amino-4-methylbenzenethiol is the synthesis of 2,6-disubstituted benzothiazoles. The most common and versatile methods involve the condensation and subsequent cyclization with either aldehydes or carboxylic acids (and their derivatives).
Method 1: Condensation with Aldehydes
This is one of the most direct methods for synthesizing 2-aryl or 2-alkyl-6-methylbenzothiazoles. The reaction proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the aromatic benzothiazole.
Caption: General workflow for synthesizing 2-substituted-6-methylbenzothiazoles via aldehyde condensation.
This protocol provides a concrete example of the condensation reaction with an aromatic aldehyde. The resulting compound can serve as a versatile intermediate for further functionalization.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 2-Amino-4-methylbenzenethiol | 139.22 | 10 | 1.39 g |
| 4-Nitrobenzaldehyde | 151.12 | 10 | 1.51 g |
| Ethanol (EtOH) | - | - | 50 mL |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | ~20 | ~2 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | a few drops |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-4-methylbenzenethiol (1.39 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask and stir the mixture to form a suspension.
-
Catalysis & Oxidation: Add a few drops of concentrated HCl to catalyze the initial imine formation. Then, add 30% hydrogen peroxide (2 mL) dropwise as the oxidizing agent. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid precipitate and wash with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Dry the purified product under vacuum. Expected yield: 85-95%. Characterize by NMR, IR, and Mass Spectrometry.
Expert Insights & Causality:
-
Why Ethanol? Ethanol is a good solvent for both reactants and is polar enough to facilitate the reaction. Its boiling point is suitable for reflux conditions without being excessively high.
-
The Role of the Oxidant: The initial condensation forms a 2,3-dihydrobenzothiazole (a benzothiazoline). An oxidizing agent is required to remove two hydrogen atoms and form the stable, aromatic benzothiazole ring system. Air can also serve as a mild oxidant in some protocols, though it may require longer reaction times.[4]
-
Catalyst Choice: While some reactions proceed without a catalyst, a catalytic amount of acid (like HCl or acetic acid) protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[5]
Method 2: Condensation with Carboxylic Acids
Reacting 2-Amino-4-methylbenzenethiol with carboxylic acids is another robust method, particularly useful for synthesizing derivatives that are difficult to obtain from the corresponding aldehydes. This reaction typically requires a dehydrating agent or high temperatures to drive the formation of the amide intermediate and subsequent cyclization.
Caption: General workflow for synthesizing 2-substituted-6-methylbenzothiazoles via carboxylic acid condensation.
This protocol demonstrates the synthesis using acetic acid, a simple aliphatic carboxylic acid.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 2-Amino-4-methylbenzenethiol | 139.22 | 10 | 1.39 g |
| Acetic Acid (Glacial) | 60.05 | 12 | 0.72 g (0.69 mL) |
| Polyphosphoric Acid (PPA) | - | - | ~15 g |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-Amino-4-methylbenzenethiol (1.39 g, 10 mmol) and acetic acid (0.72 g, 12 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA, ~15 g) to the flask. PPA is highly viscous and acts as both a catalyst and a dehydrating agent.
-
Reaction: Heat the mixture with stirring in an oil bath at 140-150 °C for 3-5 hours. The mixture will become a thick, homogenous solution. Monitor the reaction by TLC.
-
Work-up: Allow the reaction to cool to about 80-90 °C and then carefully pour it onto crushed ice (~100 g) in a beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A solid precipitate should form.
-
Isolation: Filter the solid product, wash thoroughly with water, and air dry.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Characterization: Dry the purified 2,6-dimethylbenzothiazole. Expected yield: 70-85%. Characterize the product using appropriate spectroscopic methods.[4]
Expert Insights & Causality:
-
Why PPA? Polyphosphoric acid is a powerful dehydrating agent that facilitates the formation of the amide bond between the amine and the carboxylic acid and then catalyzes the subsequent intramolecular cyclization to form the benzothiazole ring by removing a molecule of water.[4] Other reagents like trimethylsilylpolyphosphate ester (PPSE) can also be used.[4]
-
Temperature Control: The high temperature is necessary to overcome the activation energy for both the amide formation and the cyclodehydration steps. However, excessively high temperatures can lead to side products and decomposition.
-
Microwave Irradiation: For many condensation reactions involving carboxylic acids, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improve yields by providing efficient and uniform heating.[6]
The "Magic Methyl" Effect: Significance of the 6-Methyl Group
The presence of the methyl group at the 6-position of the benzothiazole ring, originating from the 4-position of the starting thiol, is not merely a structural placeholder. It can significantly impact the drug-like properties of the molecule.
-
Increased Lipophilicity: The methyl group is hydrophobic, increasing the overall lipophilicity (logP) of the molecule. This can enhance the compound's ability to cross cellular membranes, potentially improving oral bioavailability and penetration into the central nervous system.[3]
-
Metabolic Blocking: The 6-position on the benzothiazole ring can be susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The presence of a methyl group can sterically hinder or completely block this metabolic pathway, increasing the compound's half-life in the body.[3]
-
Enhanced Target Binding: The methyl group can fit into specific hydrophobic pockets within a biological target (e.g., an enzyme active site or a receptor binding domain). This can lead to favorable van der Waals interactions, increasing the binding affinity and potency of the drug candidate. In some cases, this added interaction can also improve selectivity for the desired target over off-targets.
Applications in Drug Discovery: Targeting Cancer and Fungal Infections
Derivatives of 2-Amino-4-methylbenzenethiol have shown significant promise in several therapeutic areas, most notably in the development of anticancer and antifungal agents.
Anticancer Applications
Numerous studies have reported the synthesis of 2-aryl-6-methylbenzothiazoles with potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and proliferation, such as protein kinases or topoisomerases.
Structure-Activity Relationship (SAR) Insights:
-
The 2-Aryl Group: The nature and substitution pattern of the aryl group at the 2-position are critical for anticancer activity. Electron-withdrawing groups (e.g., nitro, halogen) or specific heterocyclic rings can significantly enhance potency.
-
The 6-Methyl Group: As discussed, the 6-methyl group often contributes positively to the overall activity profile, improving potency and pharmacokinetic properties compared to unsubstituted analogs.[7]
Antifungal Applications
Fungal infections, particularly those caused by resistant strains like Aspergillus niger, pose a significant health threat. Novel antifungal agents are urgently needed. 6-Methyl-benzothiazole derivatives have demonstrated potent activity against various fungal species.
One study detailed the synthesis of a series of 6-methyl substituted benzothiazole derivatives and evaluated their activity against Aspergillus niger.[8] The results indicated that specific substitutions at the 2- and 7-positions of the benzothiazole nucleus, in combination with the 6-methyl group, led to compounds with potent antifungal effects, in some cases comparable to the standard drug Griseofulvin.[8]
Safety and Handling
2-Amino-4-methylbenzenethiol and related aminothiophenols are hazardous chemicals and must be handled with appropriate precautions.
-
Hazards: The compound is classified as corrosive and an irritant. It can cause severe skin burns and eye damage and is harmful if swallowed.[9]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The container should be tightly sealed.[11]
Conclusion
2-Amino-4-methylbenzenethiol is a valuable and versatile building block in medicinal chemistry. Its ability to readily form the 6-methyl-benzothiazole scaffold through robust and adaptable synthetic protocols makes it a cornerstone for generating libraries of compounds for drug discovery. The strategic placement of the methyl group often imparts favorable pharmacological properties, enhancing the potential for developing potent and selective therapeutic agents. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful chemical tool in their drug development endeavors.
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PubChem. (n.d.). 2-Amino-4-methylbenzene-1-thiol. Retrieved from [Link]
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- Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466.
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Applications of 2-Amino-4-methylbenzenethiol in Organic Synthesis: A Technical Guide
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Application Notes and Protocols for the Preparation of 2-Amino-4-methylbenzenethiol Derivatives
Abstract
This comprehensive guide details the synthesis of 2-Amino-4-methylbenzenethiol, a pivotal building block in medicinal chemistry, and its subsequent derivatization into pharmacologically relevant scaffolds. We provide scientifically grounded, step-by-step protocols for the preparation of the core molecule and its conversion into two significant classes of derivatives: benzothiazoles and sulfonamides. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of 2-Amino-4-methylbenzenethiol in Drug Discovery
2-Amino-4-methylbenzenethiol and its derivatives are of considerable interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds. The unique juxtaposition of a nucleophilic thiol and an amino group on a substituted benzene ring provides a versatile platform for the synthesis of diverse heterocyclic systems. Notably, the benzothiazole moiety, readily accessible from 2-aminothiophenols, is a privileged scaffold found in drugs with anticonvulsant, antimicrobial, antioxidant, and antitumor properties. The amino group also allows for further functionalization, such as the formation of sulfonamides, another critical pharmacophore. This guide will provide a robust framework for the synthesis and utilization of this important synthetic intermediate.
Synthesis of the Core Moiety: 2-Amino-4-methylbenzenethiol
A reliable and scalable synthesis of the target 2-Amino-4-methylbenzenethiol is paramount. While several synthetic routes are conceivable, a robust and adaptable strategy involves the reduction of a nitro-substituted precursor. The following multi-step synthesis starting from the readily available 4-methyl-2-nitroaniline is a practical approach.
Overall Synthetic Workflow
The proposed synthesis involves the diazotization of 4-methyl-2-nitroaniline, followed by the introduction of a disulfide bridge, and finally, a reduction of both the disulfide bond and the nitro group to yield the desired 2-Amino-4-methylbenzenethiol.
Caption: Proposed synthetic workflow for 2-Amino-4-methylbenzenethiol.
Detailed Experimental Protocol
Step 1: Diazotization of 4-Methyl-2-nitroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methyl-2-nitroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
Step 2: Formation of Bis(4-methyl-2-nitrophenyl) disulfide
-
In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂). This can be prepared by dissolving sodium sulfide nonahydrate and elemental sulfur in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium disulfide solution with vigorous stirring. The temperature should be maintained between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The precipitated solid, Bis(4-methyl-2-nitrophenyl) disulfide, is then collected by filtration, washed with water, and dried.
Step 3: Reduction to 2-Amino-4-methylbenzenethiol
-
Suspend the dried Bis(4-methyl-2-nitrophenyl) disulfide in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. A common and effective method is the use of tin (Sn) metal in the presence of concentrated hydrochloric acid.[1] The mixture is heated under reflux until the reaction is complete (disappearance of the starting material as monitored by TLC).
-
Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., concentrated sodium hydroxide solution) to precipitate the tin salts.
-
The product can be extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-Amino-4-methylbenzenethiol.
Note on an Alternative Route: An alternative approach to introduce the thiol group is the Newman-Kwart rearrangement.[2] This would involve starting with 2-nitro-4-methylphenol, converting the phenol to an O-aryl thiocarbamate, followed by thermal or catalyzed rearrangement to the S-aryl thiocarbamate. Subsequent reduction of the nitro group and hydrolysis of the thiocarbamate would yield the desired product. However, the high temperatures often required for the rearrangement can be a limitation.[3]
Derivatization Protocols
The synthesized 2-Amino-4-methylbenzenethiol is a versatile precursor for a variety of derivatives. Here, we present detailed protocols for the synthesis of two medicinally important classes: benzothiazoles and sulfonamides.
Synthesis of 2-Substituted-4-methylbenzothiazoles
The condensation of 2-aminothiophenols with aldehydes is a widely used and efficient method for the synthesis of 2-substituted benzothiazoles.[4]
Caption: General scheme for the synthesis of 2-substituted-4-methylbenzothiazoles.
Protocol: Synthesis of 2-(4-chlorophenyl)-4-methylbenzothiazole
-
In a round-bottom flask, dissolve 2-Amino-4-methylbenzenethiol (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol.
-
To this solution, add a catalytic amount of an oxidizing agent, such as a mixture of hydrogen peroxide and hydrochloric acid.[5]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(4-chlorophenyl)-4-methylbenzothiazole.
Data Summary for Benzothiazole Synthesis:
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | H₂O₂/HCl | Ethanol | 85-94 | [5] |
| 2 | 4-Methoxybenzaldehyde | VOSO₄ | Ethanol | 87-92 | [5] |
| 3 | 4-Nitrobenzaldehyde | Cu(II)-diAmSar/SBA-15 | Water | 85-92 | [5] |
Synthesis of N-(4-methyl-2-mercaptophenyl)benzenesulfonamide (Sulfonamide Derivatives)
The Hinsberg reaction provides a classical and reliable method for the synthesis of sulfonamides from primary amines. This involves the reaction of the amine with a sulfonyl chloride in the presence of a base.[1]
Protocol: Hinsberg Reaction for Sulfonamide Synthesis
-
Dissolve 2-Amino-4-methylbenzenethiol (1 mmol) in a suitable solvent such as pyridine or a mixture of water and a base like sodium hydroxide.
-
Cool the solution in an ice bath and add benzenesulfonyl chloride (1.1 mmol) dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature for a few hours.
-
If using an aqueous base, the primary sulfonamide will form a soluble salt. Acidification of the reaction mixture will precipitate the N-(4-methyl-2-mercaptophenyl)benzenesulfonamide.
-
The precipitated solid is collected by filtration, washed with water, and can be purified by recrystallization.
Causality in Experimental Choices:
-
Hinsberg Reaction: The use of a base (like NaOH or pyridine) is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. The solubility of the resulting sulfonamide in the alkaline solution is a key characteristic of primary amines in the classical Hinsberg test.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, S-H, S=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Conclusion
This guide provides a detailed and practical framework for the synthesis of 2-Amino-4-methylbenzenethiol and its conversion into valuable derivatives for drug discovery and development. The protocols are designed to be robust and adaptable, with a strong emphasis on the underlying chemical principles. By following these methodologies, researchers can efficiently access a diverse range of compounds based on the 2-Amino-4-methylbenzenethiol scaffold for further biological evaluation.
References
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The Versatile Role of 2-Amino-4-methylbenzenethiol in Advancing Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Amino-4-methylbenzenethiol: A Multifunctional Building Block
2-Amino-4-methylbenzenethiol, a substituted aromatic aminothiol, is a molecule of significant interest in materials science due to its unique combination of reactive functional groups: a primary amine (-NH2) and a thiol (-SH) group attached to a toluene backbone. This bifunctionality allows it to participate in a diverse range of chemical transformations, making it a valuable precursor for the synthesis of advanced polymers, a functionalizing agent for nanoparticles, and an effective corrosion inhibitor.
The strategic positioning of the amino and thiol groups on the aromatic ring influences its reactivity and its interaction with various substrates. The thiol group exhibits a strong affinity for noble metal surfaces, forming stable self-assembled monolayers, while the amino group provides a reactive site for polymerization and other derivatization reactions. This guide will delve into the practical applications of these properties, providing detailed protocols and the scientific rationale behind them.
Application in Polymer Science: Synthesis of Advanced Polyamide-Thiols
The presence of both an amino and a thiol group allows 2-Amino-4-methylbenzenethiol to be used as a monomer in polycondensation reactions to create novel polyamide-thiol polymers. These polymers are of interest for applications requiring a combination of mechanical strength, thermal stability, and the functionality of the thiol group, such as in advanced coatings, membranes, or as platforms for further chemical modification.
Rationale for Polycondensation with Diacyl Chlorides
Polycondensation with diacyl chlorides is a well-established method for forming amide bonds. In this context, the amino group of 2-Amino-4-methylbenzenethiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The use of a diacyl chloride allows for the formation of a long-chain polymer. The thiol group is generally less reactive under these conditions and remains available for post-polymerization modifications.
Caption: Workflow for the synthesis of polyamide-thiol polymers via polycondensation.
Protocol: Synthesis of a Polyamide-Thiol via Interfacial Polycondensation
This protocol describes the synthesis of a polyamide-thiol by reacting 2-Amino-4-methylbenzenethiol with terephthaloyl chloride.
Materials:
-
2-Amino-4-methylbenzenethiol
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Methanol
-
Stirring apparatus
-
Beakers and funnels
Procedure:
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve a specific molar equivalent of 2-Amino-4-methylbenzenethiol and a twofold molar excess of sodium hydroxide in distilled water.
-
Organic Phase Preparation: In a separate 250 mL beaker, dissolve an equimolar amount of terephthaloyl chloride in dichloromethane.
-
Interfacial Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase without stirring to create a distinct interface. The polyamide film will form at this interface.
-
Polymer Collection: Gently grasp the polymer film at the center with forceps and continuously pull it out of the beaker. The polymer will form a "rope" as it is removed.
-
Washing: Wash the collected polymer rope thoroughly with a 50:50 (v/v) ethanol/water solution to remove unreacted monomers and salts, followed by a final wash with methanol.
-
Drying: Dry the polymer under vacuum at 60°C for 24 hours.
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of amide bonds (typically around 1650 cm⁻¹) and the presence of the thiol group (a weak band around 2550 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy can further elucidate the polymer structure.
Application in Nanomaterials: Functionalization of Gold Nanoparticles
The strong affinity of the thiol group for gold surfaces makes 2-Amino-4-methylbenzenethiol an excellent ligand for the functionalization of gold nanoparticles (AuNPs). The amino group provides a versatile handle for further conjugation with biomolecules, drugs, or other functional moieties, making these functionalized nanoparticles promising for applications in biosensing, drug delivery, and catalysis.
Mechanism of Thiol Adsorption on Gold Surfaces
Thiols chemisorb onto gold surfaces through the formation of a strong gold-thiolate (Au-S) bond. This process leads to the formation of a dense, self-assembled monolayer (SAM) on the nanoparticle surface, providing stability and a platform for further functionalization.
Caption: Workflow for the functionalization of gold nanoparticles with 2-Amino-4-methylbenzenethiol.
Protocol: Surface Functionalization of Gold Nanoparticles
This protocol details the ligand exchange process to functionalize citrate-stabilized gold nanoparticles with 2-Amino-4-methylbenzenethiol.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution (e.g., 10 nm)
-
2-Amino-4-methylbenzenethiol
-
Ethanol
-
Centrifuge and centrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Ligand Solution Preparation: Prepare a 1 mM solution of 2-Amino-4-methylbenzenethiol in ethanol.
-
Ligand Exchange: To 10 mL of the AuNP solution, add 100 µL of the 2-Amino-4-methylbenzenethiol solution.
-
Incubation: Gently stir the mixture at room temperature for 12-24 hours to allow for complete ligand exchange.
-
Purification: Centrifuge the solution at a speed sufficient to pellet the AuNPs (this will depend on the nanoparticle size). Carefully remove the supernatant, which contains excess ligand and displaced citrate.
-
Washing: Resuspend the nanoparticle pellet in fresh ethanol and repeat the centrifugation and removal of the supernatant. Perform this washing step two more times to ensure complete removal of unbound ligands.
-
Final Resuspension: Resuspend the final pellet of functionalized AuNPs in the desired solvent (e.g., ethanol or a buffer solution for biological applications).
Characterization and Data Presentation:
The successful functionalization can be confirmed by several techniques:
-
UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance (SPR) peak of the AuNPs is indicative of a change in the local refractive index around the nanoparticles due to ligand exchange.
-
FTIR Spectroscopy: The presence of characteristic peaks for the amino and aromatic groups of the ligand on the nanoparticle surface.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles.
| Parameter | Citrate-Stabilized AuNPs | 2-Amino-4-methylbenzenethiol-Functionalized AuNPs |
| SPR Peak (nm) | ~520 | ~525-530 |
| Hydrodynamic Diameter (nm) | ~15 | ~20-25 |
| Zeta Potential (mV) | Highly Negative | Less Negative or Positive (depending on pH) |
| Note: These are representative values and will vary depending on the initial nanoparticle size and reaction conditions. |
Application as a Corrosion Inhibitor
The presence of both sulfur and nitrogen atoms, which are known to be effective corrosion inhibiting centers, makes 2-Amino-4-methylbenzenethiol a promising candidate for protecting metals, particularly steel, from corrosion in acidic environments.
Mechanism of Corrosion Inhibition
Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption of 2-Amino-4-methylbenzenethiol on a steel surface is facilitated by the interaction of the lone pair of electrons on the nitrogen and sulfur atoms with the vacant d-orbitals of iron. The aromatic ring can also contribute to the adsorption through π-electron interactions. This forms a hydrophobic layer that repels water and corrosive ions.
Caption: Mechanism of corrosion inhibition by 2-Amino-4-methylbenzenethiol on a metal surface.
Protocol: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique to evaluate the effectiveness of a corrosion inhibitor.[1][2]
Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Corrosive medium (e.g., 1 M HCl)
-
2-Amino-4-methylbenzenethiol
-
Potentiostat with EIS capability
-
Electrochemical cell
Procedure:
-
Electrode Preparation: Polish the mild steel coupons to a mirror finish, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode, the platinum wire as the counter electrode, and the SCE as the reference electrode. Fill the cell with the corrosive medium (1 M HCl).
-
Blank Measurement: Allow the open circuit potential (OCP) to stabilize. Then, perform an EIS measurement in the absence of the inhibitor. This will serve as the baseline.
-
Inhibitor Addition: Add a specific concentration of 2-Amino-4-methylbenzenethiol to the corrosive medium.
-
Inhibited Measurement: Allow the OCP to stabilize again and perform another EIS measurement.
-
Data Analysis: The inhibition efficiency (IE%) can be calculated from the charge transfer resistance (Rct) values obtained from the Nyquist plots of the EIS data using the following formula:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100
Where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
Expected Results and Data Presentation:
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | 0 |
| 0.1 | Value | Calculated Value |
| 0.5 | Value | Calculated Value |
| 1.0 | Value | Calculated Value |
| 5.0 | Value | Calculated Value |
| Note: The actual values will depend on the specific experimental conditions. An increase in Rct and consequently in inhibition efficiency with increasing inhibitor concentration is expected. |
Safety and Handling
2-Amino-4-methylbenzenethiol is an aromatic thiol and should be handled with appropriate safety precautions. Aromatic thiols are generally toxic and have a strong, unpleasant odor.
-
Engineering Controls: Always work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.
-
Waste Disposal: Dispose of waste according to local regulations for chemical waste.
Conclusion
2-Amino-4-methylbenzenethiol is a versatile and valuable compound in materials science. Its unique bifunctional nature allows for its use in the synthesis of novel polymers, the functionalization of nanoparticles for a range of applications, and as an effective corrosion inhibitor. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers looking to explore and exploit the potential of this interesting molecule in their own work. As with any chemical research, proper safety precautions and careful experimental design are paramount to achieving successful and meaningful results.
References
- Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Studies. (This is a general reference to the technique, as a specific paper on 2-Amino-4-methylbenzenethiol was not found). A general overview of the application of EIS in corrosion studies can be found in various electrochemistry textbooks and review articles.
-
Synthesis of Polyamide Elastomers. While not on the specific target molecule, this reference provides a general procedure for polyamide synthesis that can be adapted.[3]
-
Synthesis and Characterization of Gold Nanoparticles. This reference provides a general protocol for the synthesis and characterization of gold nanoparticles, which is a prerequisite for their functionalization.[4]
-
Corrosion Inhibition of Mild Steel in Acidic Medium. This article discusses the use of an organic compound as a corrosion inhibitor, providing a basis for the evaluation of 2-Amino-4-methylbenzenethiol.[5]
-
Safe Handling of Phenols and Thiols. These references provide general safety guidelines for handling related classes of compounds.[6][7]
-
Thiol-ene Polymerization. This reference provides an overview of thiol-ene polymerization, a potential application for 2-Amino-4-methylbenzenethiol.[8]
-
Impedance Spectroscopy Studies on Corrosion Inhibition. This study provides an example of using EIS to evaluate corrosion inhibitors.[9]
-
Synthesis method of 2-amino-3-methyl thiophenol. This patent describes the synthesis of a related compound, which may provide insights into the synthesis of 2-Amino-4-methylbenzenethiol.[10]
-
Mono- and bi-functional arenethiols as surfactants for gold nanoparticles: synthesis and characterization. This paper discusses the use of aromatic thiols for gold nanoparticle functionalization.
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. While on a different compound, this provides an example of spectroscopic characterization.[11]
-
Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. This study provides an example of evaluating a corrosion inhibitor.[12]
-
Synthesis of 2-amino-4-(p-methylphenylthio)-1-nitrobenzene. This reference details a synthesis involving a related thiol.[13]
-
Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. This paper discusses the use of thiol-ene chemistry in polymer synthesis.[14]
-
Investigating the Synergistic Corrosion Protection Effect of an Alloy Element and Corrosion Inhibitor on Steel Reinforcement Using Machine Learning and Electrochemical Impedance Spectroscopy. This article provides an example of advanced corrosion inhibition studies.[2]
-
Process for the production of 2-amino-4-methyl-benzothiazole. This patent describes the synthesis of a related heterocyclic compound.[15]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? This review discusses the applications of thiol-ene reactions.[16]
-
Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. This paper provides a detailed study of a corrosion inhibitor.[17]
-
Phenol Standard Operating Procedure. This document provides safety information for handling phenols.[18]
-
Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. This review covers the synthesis of polymers containing thiol groups.[19]
-
Development of passive film and enhancement of corrosion protection of mild steel in hydrochloric acid through the synergistic interaction of 2-amino-4-methyl benzothiazole (AMBT) and (E). This study, while on a different molecule, provides relevant information on corrosion inhibition.[20]
-
Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. This paper discusses a method for polymer synthesis involving thiols.[21]
-
Working Safely with Phenol Guideline. This document outlines safety procedures for working with phenols.[22]
-
Title Gold nanoparticles: synthesis, characterization, and bioconjugation. This work provides general information on gold nanoparticles.[23]
-
Studies on the Synthesis of 2-Aminothiophenol. This paper describes the synthesis of a related aminothiophenol.[24]
-
SAFETY DATA SHEET for m-Aminophenol. This provides safety information for a related compound.[25]
-
Green methodologies for the synthesis of 2-aminothiophene. This paper discusses synthesis methods for related compounds.[26]
-
Two General Methods for the Synthesis of Thiol-Functional Polycaprolactones. This article describes methods for creating thiol-functionalized polymers.[27]
-
Thiol-ene reaction - Wikipedia. This provides a general overview of the thiol-ene reaction.[28]
-
Nanoengineering of Gold Nanoparticles: Green Synthesis, Characterization, and Applications. This review covers various aspects of gold nanoparticle research.[29]
-
Preparation and Characterization of Gold Nanoparticles with Amino Acids, Examination of Their Stability. This paper describes the use of amino acids in nanoparticle synthesis.[30]
-
Influencing Factors of Steel States in Concrete Based on Electrochemical Impedance Spectroscopic Measurements. This article discusses the use of EIS in corrosion studies.[1]
-
Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. This study provides an example of corrosion inhibitor evaluation.[31]
-
Video abstract: The Power of Thiol-ene Chemistry. This video provides an overview of thiol-ene chemistry.[32]
-
(PDF) Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. This review covers the fundamentals of EIS for corrosion studies.[33]
-
On the inhibition of mild steel corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. This paper discusses the use of a triazole-thiol as a corrosion inhibitor.[34]
-
(a) ¹H-NMR spectra of TH, DTH, and LTU; (b) FT-IR and ¹H-NMR spectra of l-lactide, mPEG, and mPEG-PLA; GPC results of (c) LTU and (d) mPEG-PLA. This reference provides examples of spectroscopic data for polymers.[35]
Sources
- 1. Influencing Factors of Steel States in Concrete Based on Electrochemical Impedance Spectroscopic Measurements [mdpi.com]
- 2. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents [patents.google.com]
- 11. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. prepchem.com [prepchem.com]
- 14. Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03478J [pubs.rsc.org]
- 15. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 16. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies [mdpi.com]
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- 19. jsta.cl [jsta.cl]
- 20. researchgate.net [researchgate.net]
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- 22. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 23. DSpace [cora.ucc.ie]
- 24. ijpsonline.com [ijpsonline.com]
- 25. fishersci.com [fishersci.com]
- 26. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 29. mdpi.com [mdpi.com]
- 30. Preparation and Characterization of Gold Nanoparticles with Amino Acids, Examination of Their Stability - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: 2-Amino-4-methylbenzenethiol in Synthesis
Welcome to the technical support center for 2-Amino-4-methylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common side reactions encountered during the synthesis of molecules incorporating this versatile intermediate. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you in your experimental design.
Introduction: The Dual Reactivity of 2-Amino-4-methylbenzenethiol
2-Amino-4-methylbenzenethiol is a bifunctional molecule featuring a nucleophilic aromatic amine and a thiol group. This dual reactivity makes it a valuable precursor, particularly in the synthesis of benzothiazole derivatives, which have a wide range of biological activities.[1][2] However, this same reactivity profile can also be a source of common side reactions if not properly managed. This guide will walk you through the most frequently encountered issues and provide robust protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a water-insoluble, high-molecular-weight byproduct in my reaction. What is it likely to be?
A1: The most common water-insoluble byproduct is the corresponding disulfide, formed by the oxidation of the thiol group of two molecules of 2-Amino-4-methylbenzenethiol. Thiols are susceptible to oxidation, especially in the presence of air (oxygen), metal catalysts, or certain oxidizing agents.[3]
Q2: My desired reaction with the amino group is not proceeding as expected, and I am isolating a cyclized product instead. Why is this happening?
A2: 2-Aminothiophenols are prone to intramolecular cyclization, especially when reacted with aldehydes, carboxylic acids, or their derivatives, to form benzothiazoles.[4][5][6] This is often the desired reaction pathway, but if you are targeting a reaction at the amino group while leaving the thiol intact, this cyclization can be a significant side reaction.
Q3: The color of my 2-Amino-4-methylbenzenethiol has changed from a light yellow to a darker shade upon storage. Is it still usable?
A3: A change in color often indicates degradation, likely due to oxidation. While a slight color change may not significantly impact a reaction with a robust protocol, it is a sign of impurity. For sensitive reactions, it is advisable to use freshly purified or high-purity starting material. Proper storage under an inert atmosphere and protected from light is crucial.
Q4: I am attempting a diazotization of the amino group, but I am getting an unexpected heterocyclic product. What is going on?
A4: Diazotization of o-aminothiophenols can lead to an intramolecular cyclization, forming a thiadiazole ring. This is a known side reaction for this class of compounds. To achieve a successful diazotization for subsequent reactions (e.g., Sandmeyer), protection of the thiol group is often necessary.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a more detailed look at the common side reactions, their mechanisms, and step-by-step protocols for their prevention.
Oxidation and Disulfide Formation
The Problem: The thiol group (-SH) of 2-Amino-4-methylbenzenethiol is readily oxidized to a disulfide bond (-S-S-), leading to the formation of a dimeric impurity. This is a common degradation pathway and a frequent side reaction in syntheses that are not performed under inert conditions.
Causality: The oxidation can be initiated by atmospheric oxygen, particularly in the presence of trace metal impurities, or by certain reagents in the reaction mixture.
Mitigation Strategies:
-
Inert Atmosphere: Always handle 2-Amino-4-methylbenzenethiol and run reactions under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of a reducing agent or antioxidant can help to prevent disulfide formation.
-
Mild Oxidizing Agents: If your synthesis involves an oxidation step, consider using a mild and selective oxidizing agent to avoid over-oxidation or side reactions with the thiol group. Hydrogen peroxide has been used to prevent disulfide bond reduction in some contexts.
Experimental Protocol: General Handling of 2-Amino-4-methylbenzenethiol to Prevent Oxidation
-
Storage: Store 2-Amino-4-methylbenzenethiol in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place (-20°C for long-term storage).
-
Dispensing: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can accelerate degradation.
-
Reaction Setup: In a flame-dried flask under a positive pressure of inert gas, add your degassed solvent. Add 2-Amino-4-methylbenzenethiol via syringe or a Schlenk line.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the appearance of the disulfide byproduct, which will have approximately double the molecular weight of the starting material.
Unintended Intramolecular Cyclization
The Problem: When reacting 2-Amino-4-methylbenzenethiol with electrophilic reagents such as aldehydes, carboxylic acids, or acyl chlorides, the intended reaction at either the amine or thiol can be preempted by a rapid intramolecular cyclization to form a 6-methylbenzothiazole derivative.[4][5][6]
Causality: The proximity of the amino and thiol groups facilitates a rapid intramolecular nucleophilic attack, which is often thermodynamically favored.
Mitigation Strategies:
-
Protecting Groups: If the desired reaction does not involve cyclization, the use of a protecting group on either the amine or the thiol is essential. The choice of protecting group will depend on the specific reaction conditions.
-
Reaction Conditions: Lowering the reaction temperature can sometimes slow down the rate of cyclization relative to the desired intermolecular reaction.
Experimental Protocol: Selective Protection of the Thiol Group
-
Protection: In a flask under an inert atmosphere, dissolve 2-Amino-4-methylbenzenethiol in a suitable solvent (e.g., DMF or DCM). Cool the solution to 0°C.
-
Add a base (e.g., triethylamine or diisopropylethylamine) followed by a thiol-protecting group reagent (e.g., benzyl bromide).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the S-protected 2-Amino-4-methylbenzenethiol.
-
Subsequent Reaction: Use the S-protected compound in your desired reaction targeting the amino group.
-
Deprotection: Deprotect the thiol group under appropriate conditions (e.g., sodium in liquid ammonia for a benzyl group) to yield the final product.
Polymerization
The Problem: Although less common than disulfide formation or cyclization, 2-Amino-4-methylbenzenethiol can undergo polymerization, especially under oxidative conditions or at high temperatures.
Causality: Polymerization can occur through the formation of multiple disulfide bonds or through reactions involving both the amino and thiol groups, leading to a complex mixture of oligomers and polymers.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: As with disulfide formation, maintaining a strictly oxygen-free environment is crucial.
-
Controlled Temperature: Avoid excessive heating, as this can promote polymerization. If heating is necessary, do so gradually and for the minimum time required.
-
Use of Dilute Solutions: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways of 2-Amino-4-methylbenzenethiol.
Caption: Competing reaction pathways for 2-Amino-4-methylbenzenethiol.
Caption: A logical workflow for troubleshooting common side reactions.
Quantitative Data Summary
| Side Reaction | Common Conditions | Mitigation Strategy | Key Parameters to Control |
| Disulfide Formation | Aerobic conditions, presence of metal catalysts | Inert atmosphere, degassed solvents | Oxygen concentration, purity of reagents |
| Intramolecular Cyclization | Reaction with aldehydes, carboxylic acids, etc. | Protecting groups, temperature control | Choice of protecting group, reaction temperature |
| Polymerization | High temperatures, oxidative conditions | Anaerobic conditions, dilute solutions | Temperature, concentration, oxygen exposure |
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. [Link]
-
Disulfide Formation Strategies in Peptide Synthesis. ResearchGate. [Link]
-
Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry. [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Sci-Hub. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. mAbs. [Link]
-
Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties. Organic Letters. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels. Drug Development and Industrial Pharmacy. [Link]
-
Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. [Link]
-
Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters. [Link]
- Prevention of protein disulfide bond reduction.
-
Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of catalyst loading for 2-Amino-4-methylbenzenethiol reactions
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for optimizing catalyst loading in reactions involving 2-Amino-4-methylbenzenethiol. As Senior Application Scientists, we offer this guide to ensure your experiments are efficient, reproducible, and built on a foundation of scientific integrity.
Introduction: The Challenge of 2-Amino-4-methylbenzenethiol
2-Amino-4-methylbenzenethiol is a bifunctional molecule featuring both a nucleophilic amine and a thiol group.[1] This structure makes it a valuable building block for synthesizing a range of heterocyclic compounds, particularly benzothiazoles, which are significant in medicinal chemistry and materials science.[2][3]
However, the very feature that makes it versatile—the thiol (-SH) group—presents a significant challenge in catalysis. Sulfur compounds are notorious for their ability to act as poisons for many transition metal catalysts, especially palladium, by strongly coordinating to the metal center and deactivating the catalyst.[4][5] Therefore, careful optimization of catalyst loading is not merely about cost-effectiveness; it is critical for achieving any yield at all.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving 2-Amino-4-methylbenzenethiol?
The primary catalytic applications involve cross-coupling reactions to form carbon-sulfur (C-S) or carbon-nitrogen (C-N) bonds. Palladium-catalyzed reactions like Buchwald-Hartwig amination and C-S coupling are prevalent for creating complex derivatives.[6][7][8] These reactions are fundamental in building scaffolds for pharmaceutical agents.
Q2: Which catalysts are typically used for these reactions?
Palladium-based catalysts are the most common, often employing phosphine ligands (e.g., dppf, Xantphos) to modulate reactivity and stability.[6][8] Nickel and copper catalysts are also utilized, sometimes exhibiting greater tolerance to sulfur-containing substrates.[9] For certain cyclization reactions, acid or base catalysis may be sufficient.[2]
Q3: Why is catalyst loading so critical for this specific substrate?
Catalyst loading is a balancing act.[10][11]
-
Too Low: Insufficient active catalyst sites lead to low or no conversion, especially since the thiol group will deactivate a portion of the catalyst.
-
Too High: While it may drive the reaction to completion, excessive catalyst loading increases costs, complicates product purification (residual metal contamination), and can sometimes lead to the formation of side products.[11]
The optimal loading maximizes yield and turnover number (TON) while minimizing cost and waste.
Q4: What is a sensible starting catalyst loading for a new reaction with 2-Amino-4-methylbenzenethiol?
For palladium-catalyzed cross-coupling reactions, a starting point of 1-3 mol% is often reasonable. However, due to the potential for poisoning by the thiol group, be prepared to screen higher loadings (e.g., up to 10 mol%) if initial trials show low conversion.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Scenario 1: Low or No Product Conversion
Question: My reaction has stalled. I've used a standard palladium catalyst system with 2-Amino-4-methylbenzenethiol and an aryl halide, but I'm seeing less than 10% conversion by LC-MS after several hours. What's wrong?
Answer: This is the most common failure mode and usually points to catalyst deactivation or suboptimal reaction conditions. The thiol group is the primary suspect.
Underlying Causes & Solutions:
-
Catalyst Poisoning: The sulfur atom in the thiol has a high affinity for soft metals like palladium. It can irreversibly bind to the active Pd(0) species, preventing it from participating in the catalytic cycle.[5][12] This is a fast and often irreversible process.[13]
-
Solution: Increase the catalyst loading in increments (e.g., try 3%, 5%, and 8 mol%) to provide a sacrificial excess that compensates for the poisoned catalyst. Alternatively, consider a more poison-resistant catalyst system, such as a nickel catalyst or a palladium catalyst with bulky, electron-rich ligands that protect the metal center.[9]
-
-
Oxidative Dimerization of Thiol: 2-Amino-4-methylbenzenethiol can be easily oxidized to its corresponding disulfide, especially in the presence of trace oxygen.[14] This consumes your starting material and introduces impurities.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents. A standard method is to bubble argon through the solvent for 20-30 minutes before use.
-
-
Incorrect Reaction Conditions: The choice of base, solvent, and temperature is crucial. The base must be strong enough to deprotonate the thiol (forming the more nucleophilic thiolate) but not so strong as to cause substrate or product degradation.
-
Solution: Screen different conditions. For C-S coupling, potassium phosphate (K₃PO₄) is often effective.[8] Solvents like DMF, DMAc, or toluene are common. Temperature can also be critical; if the reaction is sluggish at 80 °C, try increasing to 100-120 °C.
-
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose the root cause of low reaction yield.
Caption: A decision tree for troubleshooting low-yield reactions.
Scenario 2: Determining the Optimal Catalyst Loading
Question: I have a reaction that works at 5 mol% catalyst loading, but I need to optimize it for scale-up. How do I design an experiment to find the minimum effective catalyst loading?
Answer: A systematic screening process is required. The goal is to find the lowest catalyst concentration that provides a high yield in a reasonable amount of time.
Experimental Protocol: Catalyst Loading Optimization
This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading.
Objective: To identify the lowest catalyst loading that achieves >95% conversion within 8 hours.
Materials:
-
2-Amino-4-methylbenzenethiol
-
Coupling partner (e.g., an aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.
-
Reaction Setup: Set up a series of 5 reaction vials. To each vial, add:
-
2-Amino-4-methylbenzenethiol (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Base (2.0 eq)
-
Solvent to achieve a consistent concentration (e.g., 0.1 M)
-
-
Catalyst Addition: Add the catalyst/ligand stock solution to each vial to achieve the target loadings as specified in the table below.
-
Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the percent conversion of the limiting reagent.
-
Analysis: Plot the percent conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that reaches the desired conversion in an acceptable timeframe.
Data Presentation: Catalyst Loading Screen
| Vial | Catalyst Loading (mol%) | Ligand Loading (mol%) | Time to >95% Conversion | Final Yield (%) |
| 1 | 5.0 | 7.5 | Analyze | Analyze |
| 2 | 2.5 | 3.75 | Analyze | Analyze |
| 3 | 1.0 | 1.5 | Analyze | Analyze |
| 4 | 0.5 | 0.75 | Analyze | Analyze |
| 5 | 0.1 | 0.15 | Analyze | Analyze |
This structured experiment provides clear, comparable data to make an informed, data-driven decision.[15]
Understanding the Mechanism: Catalyst Poisoning by Thiols
To effectively troubleshoot, it is crucial to understand the underlying mechanism of catalyst deactivation. In a typical palladium-catalyzed cross-coupling cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. However, the thiol can intercept this active species.
Caption: The catalytic cycle interrupted by thiol poisoning.
The lone pair of electrons on the sulfur atom forms a strong, often irreversible, dative bond with the electron-deficient palladium center, creating a stable off-cycle complex that does not participate in the reaction.[12] This directly reduces the concentration of the active catalyst, leading to a dramatic drop in the reaction rate.
References
- Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles.The Royal Society of Chemistry.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
-
Reactions of Thiols. Chemistry Steps.[Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry.[Link]
-
Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. Antioxidants & Redox Signaling.[Link]
-
Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. MDPI.[Link]
-
Upgrading heterogeneous Ni catalysts with thiol modification. Proceedings of the National Academy of Sciences.[Link]
-
Optimization of conditions for the C-S coupling reaction 1. ResearchGate.[Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics.[Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry.[Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.[Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow.[Link]
-
Investigation of the sulfur enrichment mechanism on the catalyst in the FCC process of waste tire pyrolytic oil. ResearchGate.[Link]
-
On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Molecules.[Link]
-
Catalyst poisoning. Wikipedia.[Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.[Link]
-
Different thiol based catalysts (4 a–4 d) and 4‐CzIPN (4 e) employed... ResearchGate.[Link]
-
Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. RSC Advances.[Link]
-
Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). ResearchGate.[Link]
-
The palladium-catalyzed cross-coupling reaction of 9-organothio-9-borabicyclo[3.3.1]nonanes with organic electrophiles: Synthesis of unsymmetrical sulfides. Sci-Hub.[Link]
-
Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications.[Link]
-
Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. PubMed.[Link]
-
Synthesis of 2-amino-4-(p-methylphenylthio)-1-nitrobenzene. PrepChem.com.[Link]
-
Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Chemistry Portal.[Link]
-
CALYLAB : Optimize and Secure your catalyst loading. YouTube.[Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PubMed Central.[Link]
-
Advances in the Application of Low-Cost, Natural Materials, and Waste-Derived Catalysts for Catalytic Upgrading of Plastic and. ACS Publications.[Link]
-
Using the Response Surface Method for the Optimization of Gas-Phase Hydrogenation of Carbon Dioxide on Nickel-Based Catalysts—A Large Laboratory-Scale Process. MDPI.[Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.[Link]
-
Catalysis of Synergistic Reactions by Host–Guest Assemblies: Reductive Carbonylation of Nitrobenzenes. PubMed Central.[Link]
-
2-amino-4-methylthiazole. Organic Syntheses.[Link]
-
Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
A novel practical synthesis of benzothiazoles via Pd-catalyzed thiol cross-coupling. PubMed.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. The palladium-catalyzed cross-coupling reaction of 9-organothio-9-borabicyclo[3.3.1]nonanes with organic electrophiles: Synthesis of unsymmetrical sulfides / Journal of Organometallic Chemistry, 1996 [sci-hub.box]
- 9. Upgrading heterogeneous Ni catalysts with thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interesjournals.org [interesjournals.org]
- 11. interesjournals.org [interesjournals.org]
- 12. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Amino-4-methylbenzenethiol by Crystallization
Welcome to the technical support center for the purification of crude 2-Amino-4-methylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high-purity 2-Amino-4-methylbenzenethiol through crystallization. Here, we will address common challenges and provide practical, field-proven solutions to optimize your purification process.
Understanding 2-Amino-4-methylbenzenethiol
2-Amino-4-methylbenzenethiol is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. A common challenge in handling this compound is its susceptibility to oxidation, which can lead to discoloration and the formation of impurities.
| Property | Value |
| Molecular Formula | C₇H₉NS[1] |
| Molecular Weight | 139.22 g/mol [1] |
| Appearance | Colorless oily solid (impure samples can be colored)[2] |
| Melting Point | 41-43 °C (for the related compound 4-Methylbenzenethiol) |
| Boiling Point | 195 °C (for the related compound 4-Methylbenzenethiol) |
| Solubility | Soluble in organic solvents and basic water[2][3] |
Crystallization Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the crystallization of 2-Amino-4-methylbenzenethiol.
Q1: I've dissolved my crude 2-Amino-4-methylbenzenethiol in a hot solvent and let it cool, but no crystals are forming. What should I do?
A1: This is a common issue that can arise from several factors. Here is a systematic approach to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure 2-Amino-4-methylbenzenethiol, add a single, tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[4]
-
-
Increase Supersaturation:
-
Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute.[4][5] Once the volume is reduced, allow the solution to cool again.
-
Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath to further decrease the solubility of your compound.
-
-
Re-evaluate Your Solvent System: If the above methods fail, your chosen solvent may not be ideal. The solvent can be removed by rotary evaporation to recover the crude solid, and a different solvent system can be attempted.[5]
Q2: My compound is "oiling out" as a liquid instead of forming solid crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution becomes supersaturated with impurities. Here are some strategies to prevent this:
-
Adjust the Solvent System:
-
Add a "Good" Solvent: If using a mixed solvent system, you may have too much of the "bad" (anti-solvent) solvent. Add more of the "good" solvent (in which the compound is more soluble) until the oil redissolves upon heating, then cool slowly.
-
Try a Different Solvent: A solvent with a lower boiling point might be a better choice.
-
-
Slow Down the Cooling Process: Rapid cooling can sometimes lead to oiling out.[5] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[5]
-
Lower the Initial Temperature of Dissolution: Try dissolving the compound at a slightly lower temperature to avoid exceeding its melting point.
Q3: The crystals formed very quickly and appear to be of low purity. How can I obtain better quality crystals?
A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[5] The key to high-purity crystals is slow, controlled growth.
-
Use More Solvent: While you need a supersaturated solution for crystallization to occur, using the absolute minimum amount of hot solvent can lead to rapid "crashing out" of the solid. Add a small amount of additional hot solvent to keep the compound dissolved for longer as it cools.[5]
-
Slow Cooling: As mentioned previously, slow cooling is crucial. A slow cooling rate allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities remain in the mother liquor.
-
Consider Recrystallization: If the initial crystals are not pure enough, a second crystallization (recrystallization) can be performed. Dissolve the obtained crystals in fresh hot solvent and repeat the cooling process.
Q4: The purified 2-Amino-4-methylbenzenethiol is discolored (e.g., yellow or brown). What causes this and how can it be prevented?
A4: The discoloration of aminophenols and thiophenols is often due to oxidation. The thiol and amino groups are susceptible to oxidation, which can form colored impurities.
-
Use an Inert Atmosphere: Whenever possible, handle 2-Amino-4-methylbenzenethiol under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]
-
Use Fresh, Degassed Solvents: Solvents can contain dissolved oxygen. Degassing the solvent by bubbling an inert gas through it before use can be beneficial.
-
Activated Carbon (Norit/Charcoal) Treatment: If your solution is colored due to impurities, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.
Frequently Asked Questions (FAQs)
What is the ideal solvent for crystallizing 2-Amino-4-methylbenzenethiol?
An ideal solvent for single-solvent crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For a mixed-solvent system, the compound should be highly soluble in the "good" solvent and poorly soluble in the "bad" (anti-solvent) solvent, and the two solvents must be miscible.
Given the structure of 2-Amino-4-methylbenzenethiol (an aromatic compound with polar amino and thiol groups), a good starting point for solvent screening would be:
-
Alcohols (e.g., ethanol, isopropanol): These are often good choices for compounds with polar functional groups.
-
Toluene: The aromatic nature of toluene can be compatible with the benzene ring of the target molecule.
-
Water: Due to the polar functional groups, there might be some solubility in hot water. A mixed solvent system like ethanol/water is a common and effective choice for many organic compounds.[8]
-
Hexane or Heptane: These non-polar solvents are likely to be good anti-solvents.
How do I properly wash and dry the purified crystals?
-
Washing: Once the crystals are collected by vacuum filtration, wash them with a small amount of ice-cold solvent (the same solvent used for crystallization).[4] This will remove any residual mother liquor containing impurities without dissolving a significant amount of the product.
-
Drying: The crystals can be dried in a vacuum oven at a temperature well below the melting point to remove any remaining solvent.[4] Air drying is also an option, but it is slower and may expose the compound to atmospheric oxygen for a longer period.
What safety precautions should be taken when working with 2-Amino-4-methylbenzenethiol?
2-Amino-4-methylbenzenethiol is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.[6][9] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling any vapors or dust.[6][9]
-
Handling: Avoid contact with skin and eyes.[9][10] In case of contact, rinse immediately with plenty of water.[9]
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
-
Dissolution: Place the crude 2-Amino-4-methylbenzenethiol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solvent boils.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[4]
-
Drying: Dry the crystals under vacuum.
Protocol 2: Mixed-Solvent Crystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 4-8 from the single-solvent protocol.
Visualized Workflows
General Crystallization Workflow
Caption: A generalized workflow for the purification of a solid compound by crystallization.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during the crystallization process.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved from [Link]
-
2-Amino-4-chlorobenzenethiol. (n.d.). PubChem. Retrieved from [Link]
-
Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]
-
Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
4-Methylbenzenethiol. (n.d.). PubChem. Retrieved from [Link]
- Process for the purification of p-aminophenol. (n.d.). Google Patents.
-
2-Amino-4-methylbenzene-1-thiol. (n.d.). PubChem. Retrieved from [Link]
-
Solvent combinations used in the crystallization of compounds 2–4. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of Amino-Pyrazoles. (n.d.). Reddit. Retrieved from [Link]
-
Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. (2008). ResearchGate. Retrieved from [Link]
-
Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. (n.d.). ijariie. Retrieved from [Link]
-
2-Aminothiophenol. (n.d.). Wikipedia. Retrieved from [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing. Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
CBSE EXAMINATION PAPER-2025. (n.d.). Retrieved from [Link]
-
Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. (2025). ChemRxiv. Retrieved from [Link]
- 4-methylbenzenethiol. (n.d.). mVOC 4.0.
Sources
- 1. 2-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 12199295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 3. CAS 106-45-6: 4-Methylbenzenethiol | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. longdom.org [longdom.org]
- 8. reddit.com [reddit.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
Stability issues and storage conditions for 2-Amino-4-methylbenzenethiol
Welcome to the dedicated technical support center for 2-Amino-4-methylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction to 2-Amino-4-methylbenzenethiol
2-Amino-4-methylbenzenethiol, a substituted aminothiophenol, is a valuable reagent in organic synthesis, particularly in the formation of benzothiazoles and other heterocyclic compounds. However, its bifunctional nature, containing both a nucleophilic thiol and an aniline-like amino group, makes it susceptible to degradation, primarily through oxidation. Understanding and mitigating these stability issues are critical for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 2-Amino-4-methylbenzenethiol?
The principal stability issue is the oxidation of the thiol (-SH) group.[1][2] Thiols are readily oxidized by atmospheric oxygen to form disulfides. In the case of 2-Amino-4-methylbenzenethiol, this results in the formation of the corresponding disulfide dimer. This oxidation is often catalyzed by trace metal ions and exposure to light and elevated temperatures. The amino group can also be susceptible to oxidation, though the thiol group is generally more reactive under ambient conditions.
Q2: How can I visually identify degradation of my 2-Amino-4-methylbenzenethiol sample?
A pure sample of 2-Amino-4-methylbenzenethiol should be a colorless to light yellow solid or oil.[3] The most common sign of degradation is a change in color. The appearance of a more intense yellow, orange, or even brownish hue can indicate the formation of oxidation products. The formation of a solid precipitate in a solution or a change in the material's consistency can also be indicative of degradation.
Q3: What are the ideal storage conditions for 2-Amino-4-methylbenzenethiol?
To minimize degradation, 2-Amino-4-methylbenzenethiol should be stored under conditions that protect it from oxygen, light, and heat. The ideal storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of oxidative and thermal degradation.[4][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thiol group by displacing oxygen.[1] |
| Light | Amber vial or in the dark | Protects the compound from light-catalyzed degradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to atmospheric moisture and oxygen. |
Q4: Can I store 2-Amino-4-methylbenzenethiol in solution?
Storing 2-Amino-4-methylbenzenethiol in solution is generally not recommended for long periods due to increased susceptibility to degradation. If short-term storage in solution is necessary, use a deoxygenated solvent and store the solution under an inert atmosphere at -20°C or lower. It is advisable to prepare solutions fresh for each experiment.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-Amino-4-methylbenzenethiol.
Problem 1: My reaction is not proceeding as expected, and I suspect the quality of my 2-Amino-4-methylbenzenethiol.
Possible Cause: The reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active thiol.
Troubleshooting Steps:
-
Visual Inspection: Check the color of your reagent. A significant darkening from the original appearance is a strong indicator of oxidation.
-
Purity Analysis: If you have the capability, analyze the purity of your starting material using techniques like NMR, LC-MS, or GC-MS. Look for the presence of the disulfide dimer or other impurities.
-
Use a Fresh Sample: If degradation is suspected, use a freshly opened bottle of the reagent or a sample that has been stored under optimal conditions.
-
Purification: If a fresh sample is unavailable, consider purifying the material. This can sometimes be achieved by recrystallization or column chromatography, though care must be taken to prevent further oxidation during the process.
Problem 2: My sample of 2-Amino-4-methylbenzenethiol has turned dark and has a strong, unpleasant odor.
Possible Cause: The strong odor is characteristic of many thiols.[2] The color change indicates oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degraded 2-Amino-4-methylbenzenethiol.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of 2-Amino-4-methylbenzenethiol
-
Upon Receipt: Immediately transfer the container to a -20°C freezer for long-term storage.
-
Dispensing:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
-
If the compound is to be used frequently, consider aliquoting it into smaller vials under an inert atmosphere (e.g., in a glovebox) to minimize repeated exposure of the bulk material to air.
-
Handle the compound in a well-ventilated fume hood.[2]
-
-
After Dispensing: Flush the headspace of the container with a gentle stream of argon or nitrogen before sealing tightly.[1]
-
Return to Storage: Promptly return the sealed container to the -20°C freezer.
Protocol 2: Quenching and Disposal of Thiol-Containing Waste
Due to their strong odor and reactivity, it is good laboratory practice to quench any residual thiol in reaction mixtures and on glassware.
-
Quenching Solution: Prepare a solution of bleach (sodium hypochlorite) or hydrogen peroxide in an appropriate solvent (e.g., ethanol or water, depending on the reaction solvent).
-
Quenching Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the quenching solution to the reaction mixture with stirring. The thiol will be oxidized to a less volatile and less odorous sulfonic acid or sulfonate.
-
-
Glassware Decontamination: Soak all contaminated glassware in a bleach bath overnight to neutralize any residual thiol.[2]
-
Disposal: Dispose of the quenched waste in accordance with your institution's hazardous waste disposal procedures.
Mechanistic Insights: The Oxidation of 2-Amino-4-methylbenzenethiol
The primary degradation pathway for 2-Amino-4-methylbenzenethiol is the oxidation of the thiol group to a disulfide. This process can be initiated by various oxidants, including atmospheric oxygen.
Caption: Simplified oxidation pathway of a thiol to a disulfide.
This reaction can proceed through a radical mechanism, particularly in the presence of light or metal ion catalysts. The resulting disulfide is often less reactive in desired synthetic transformations, leading to lower yields or incomplete reactions.
References
- The Royal Society of Chemistry. (2014). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles.
-
Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
-
Bibliomed. (2021). Effects of storage conditions on thiol disulfide homeostasis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzene-1-thiol. Retrieved from [Link]
Sources
Technical Support Center: Work-up Procedures for 2-Amino-4-methylbenzenethiol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-4-methylbenzenethiol. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during reaction work-up and purification. The insights provided are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experiments.
Core Concepts: The Dual Reactivity of 2-Amino-4-methylbenzenethiol
Understanding the chemical nature of 2-Amino-4-methylbenzenethiol is paramount. This molecule is bifunctional, containing both a nucleophilic/basic amino group (-NH₂) and a nucleophilic/acidic thiol group (-SH) on an electron-rich aromatic ring. This duality dictates its reactivity and presents unique challenges during work-up, primarily:
-
Oxidative Instability : The thiol group is highly susceptible to oxidation, primarily forming the corresponding disulfide, 4,4'-dimethyl-2,2'-dithiodianiline. This is the most common impurity.
-
Amphoteric Character : The presence of both an acidic group (thiol) and a basic group (aniline) allows the molecule to react with both acids and bases, complicating extractive work-ups if not planned correctly.
This guide will provide strategies to manage these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture developed a precipitate or a second, less polar spot on TLC analysis. What is it and how can I avoid it?
A1: This is a classic sign of oxidative disulfide formation.
The thiol group (-SH) on 2-Amino-4-methylbenzenethiol is readily oxidized by atmospheric oxygen to form a disulfide (-S-S-) linkage. This byproduct, 4,4'-dimethyl-2,2'-dithiodianiline, is significantly less polar and often less soluble than the starting thiol, causing it to appear as a new spot on TLC or precipitate from the reaction mixture.
Causality & Prevention:
-
Mechanism : The oxidation is often catalyzed by trace metals and proceeds more rapidly at higher pH. The electron-donating amino and methyl groups on the benzene ring increase the electron density of the sulfur atom, making it more susceptible to oxidation compared to other aromatic thiols.
-
Preventative Measures :
-
Inert Atmosphere : Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.
-
Degassed Solvents : Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Control pH : Avoid unnecessarily high pH during the reaction or work-up, as the thiolate anion (S⁻) is more rapidly oxidized than the neutral thiol (SH).
-
Mindful Storage : Store 2-Amino-4-methylbenzenethiol under an inert atmosphere in a cool, dark place to prevent degradation over time.
-
Q2: How can I design an effective extractive work-up to separate my product from unreacted 2-Amino-4-methylbenzenethiol?
A2: Leverage the amphoteric nature of the starting material by performing a sequential acid-base extraction.
The key is to exploit the different pKa values of the functional groups to selectively move compounds between the organic and aqueous layers. The thiol group is weakly acidic (pKa similar to other thiophenols, ~6-7), while the anilinic amino group is weakly basic (pKa ~3-4).[1][2]
General Strategy (assuming a neutral product, e.g., a benzothiazole):
-
Initial Quench & Dilution : Quench the reaction as required by your protocol (e.g., with water or saturated NH₄Cl). Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Remove Acidic Impurities (Thiol) : Wash the organic layer with a mild aqueous base like 1 M sodium bicarbonate (NaHCO₃) or a saturated solution. The bicarbonate is basic enough to deprotonate the acidic thiol, forming the water-soluble thiolate salt, which partitions into the aqueous layer. Your neutral product remains in the organic layer.
-
Remove Basic Impurities (Amine) : Next, wash the organic layer with a dilute aqueous acid like 1 M HCl. This will protonate any remaining unreacted amino groups, forming the water-soluble ammonium salt, which also partitions into the aqueous layer.
-
Final Wash and Dry : Wash the organic layer with brine (saturated NaCl solution) to remove bulk water, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄. Filter and concentrate the solvent in vacuo to isolate your crude product.
This workflow effectively removes the majority of the unreacted starting material before purification.
Q3: My purified product is still contaminated with the disulfide byproduct. What are my options for removal?
A3: The disulfide can be removed by reduction followed by extraction, or by careful chromatography.
If the disulfide co-purifies with your product, you have two primary strategies:
-
Strategy 1: Reductive Work-up This approach converts the disulfide impurity back into the starting thiol, which can then be easily removed with a basic wash as described in Q2.
-
Dissolve the impure product in a suitable solvent (e.g., THF, Methanol).
-
Add a reducing agent such as sodium borohydride (NaBH₄) or dithiothreitol (DTT) and stir until the disulfide is consumed (monitor by TLC/LCMS).
-
Carefully quench the excess reducing agent (e.g., with acetone or dropwise addition of dilute acid).
-
Perform the acid-base extractive work-up as detailed in A2 to remove the newly formed thiol.
-
-
Strategy 2: Chromatographic Separation Column chromatography is often effective as the disulfide is typically much less polar than the desired product or the starting thiol.
-
Solvent System : Use a solvent system with low to medium polarity (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients).
-
Elution Order : The non-polar disulfide will elute first, followed by your (likely more polar) product. The starting thiol, if present, is usually the most polar of the three.
-
Q4: What is the best way to handle and store 2-Amino-4-methylbenzenethiol to maintain its integrity?
A4: Strict anaerobic and anhydrous conditions are crucial.
Given its high propensity for oxidation, proper handling is not just a recommendation but a requirement for reproducible results.
-
Storage :
-
Store the reagent in its original container, tightly sealed, under a positive pressure of nitrogen or argon.
-
Keep it in a refrigerator or a cool, dark, and dry place.
-
For long-term storage, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the entire stock to air.[3][4]
-
-
Handling :
-
Always dispense the chemical in a glovebox or under a steady stream of inert gas.
-
Use clean, dry syringes or cannulas for transfers.
-
Minimize the time the container is open to the atmosphere.
-
Data & Protocols
Physicochemical Properties for Work-up Design
This table provides key data to help rationalize the separation strategies discussed.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | pKa (Thiol) | pKa (Amine, conj. acid) | Polarity/Solubility |
| 2-Amino-4-methylbenzenethiol | C₇H₉NS | 139.22 | ~6-7 (acidic) | ~3-4 (basic) | Polar; Soluble in many organic solvents; insoluble in neutral water.[2] |
| Disulfide Byproduct | C₁₄H₁₆N₂S₂ | 276.42 | N/A | ~3-4 (basic) | Non-polar; Generally less soluble in polar solvents than the thiol. |
Note: pKa values are estimates based on analogous compounds like p-thiocresol (pKa 6.82) and p-toluidine (pKa 5.1).[1][2]
Experimental Protocol: Standard Extractive Work-up for a Neutral Product
This protocol details the steps for removing unreacted 2-Amino-4-methylbenzenethiol from a reaction mixture where a neutral product has been formed.
-
Reaction Quench : Once the reaction is complete, cool the mixture to room temperature. If applicable, quench the reaction by slowly adding 50 mL of deionized water.
-
Solvent Addition : Transfer the mixture to a separatory funnel and add 100 mL of Ethyl Acetate (EtOAc). Shake gently and allow the layers to separate.
-
Bicarbonate Wash (Removes Thiol) : Drain the lower aqueous layer. Add 50 mL of saturated aqueous NaHCO₃ solution to the organic layer in the funnel. Shake vigorously for 1 minute. Allow the layers to separate and drain the aqueous layer. Repeat this wash one more time.
-
Acid Wash (Removes Amine) : To the remaining organic layer, add 50 mL of 1 M HCl (aq). Shake for 1 minute, allow the layers to separate, and drain the aqueous layer. Repeat this acid wash.
-
Brine Wash : Wash the organic layer with 50 mL of saturated aqueous NaCl (brine) to remove residual water and dissolved salts. Drain the aqueous layer.
-
Drying and Concentration : Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Visualized Workflows
General Work-up & Purification Strategy
This diagram outlines the logical flow from a completed reaction to a purified product.
Caption: Standard workflow for reaction work-up and purification.
Troubleshooting Disulfide Impurity
This decision tree helps diagnose and resolve contamination by the disulfide byproduct.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Amino-4-methylbenzenethiol
Introduction: 2-Amino-4-methylbenzenethiol, a substituted aromatic aminothiol, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. The dual reactivity of its amino and thiol functional groups makes it a versatile building block, but also presents significant analytical challenges. The thiol moiety is susceptible to oxidation, forming disulfides and other species, which can compromise reaction yields, introduce impurities, and impact the safety profile of the final product.
Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental necessity for researchers, scientists, and drug development professionals. It ensures the identity, purity, and stability of the starting material, which directly influences the integrity of downstream processes and the quality of the final therapeutic agent. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of 2-Amino-4-methylbenzenethiol, grounded in established scientific principles and supported by experimental data from analogous compounds. We will explore not just the "how" but the critical "why" behind methodological choices, empowering you to develop and validate your own analytical workflows.
Chapter 1: Chromatographic Methods for Purity Assessment and Quantification
Chromatography is the cornerstone for assessing the purity of chemical intermediates. For a molecule like 2-Amino-4-methylbenzenethiol, which may contain starting materials, isomers, and oxidative degradation products, the choice of chromatographic technique is paramount.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode (RP-HPLC), is the principal technique for purity determination and quantification due to its high resolution, sensitivity, and reproducibility.[1][2]
The "Why": The molecular structure, featuring a nonpolar substituted benzene ring, makes it ideally suited for retention on a hydrophobic stationary phase (like C18). The presence of the polar amino and thiol groups allows for effective elution with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This methodology provides the resolving power necessary to separate the parent compound from closely related impurities.
Detector Selection: A UV-Vis detector is the workhorse for this analysis. The aromatic ring is a strong chromophore, and the amino and thiol substituents act as auxochromes, enhancing UV absorbance and providing a distinct spectral profile for identification and quantification.
Table 1: Comparison of HPLC Methodologies
| Parameter | Method 1: Purity Assay (Gradient) | Method 2: Quantification (Isocratic) | Causality & Rationale |
|---|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 4.6 x 150 mm, 3.5 µm | C18 provides optimal hydrophobic interaction. Smaller particle size enhances resolution for complex impurity profiles. |
| Mobile Phase A | 0.1% Formic Acid in Water | 60% (0.1% Formic Acid in Water) | Acidification suppresses the ionization of the amino group, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 40% (0.1% Formic Acid in Acetonitrile) | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Gradient | 5% B to 95% B in 20 min | N/A (Isocratic) | A wide gradient is essential for eluting all potential impurities, from polar starting materials to nonpolar disulfide dimers. |
| Detection (UV) | 254 nm, 280 nm | 254 nm | 254 nm is a common wavelength for aromatic compounds. Monitoring a second wavelength can help distinguish impurities. |
| Injection Vol. | 5 µL | 10 µL | A smaller volume for purity prevents column overloading, while a larger, consistent volume is used for quantification. |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve 2-Amino-4-methylbenzenethiol in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis: Determine the area percent of the main peak relative to all other peaks in the chromatogram to assess purity. The relative retention times of known impurities can be used for their identification.
Gas Chromatography (GC)
GC is a viable alternative, particularly when coupled with a mass spectrometer (GC-MS). However, the thermal lability and reactivity of the thiol group require careful consideration.
The "Why": The compound is sufficiently volatile to be analyzed by GC. A non-polar capillary column (e.g., DB-5ms) is typically used, separating compounds based on their boiling points and interactions with the stationary phase. The primary challenge is the potential for on-column oxidation or adsorption of the thiol group, which can lead to peak tailing and poor reproducibility. Derivatization (e.g., silylation) can mitigate these issues by converting the active thiol proton into a less reactive group.
Detector Selection: A Flame Ionization Detector (FID) provides universal detection for organic compounds, while a Mass Spectrometry (MS) detector offers definitive identification based on mass-to-charge ratio and fragmentation patterns. The NIST Mass Spectrometry Data Center provides GC-MS data for the related compound 4-methylbenzenethiol, showing major fragments at m/z 124 (M+), 91 (loss of SH), and 123 (loss of H), which serves as a useful reference.[3]
Chapter 2: Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide unambiguous confirmation of the molecular structure. An integrated approach using NMR, MS, and IR is essential for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure, including the substitution pattern on the aromatic ring.
The "Why": ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, splitting patterns (multiplicity), and integration values allow for the definitive assignment of the entire structure. For labile protons (-NH₂ and -SH), using a solvent like DMSO-d₆ is often advantageous as it can slow down proton exchange, allowing these signals to be observed more clearly.
Expected Spectral Features: Based on data from the isomeric compound 2-amino-5-methylbenzenethiol[4], we can predict the spectrum for 2-Amino-4-methylbenzenethiol.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment & Rationale |
|---|---|---|---|
| ¹H | ~2.1 | Singlet | -CH₃ |
| ~3.4 | Singlet (broad) | -SH (labile proton, may exchange) | |
| ~5.0 | Singlet (broad) | -NH₂ (labile protons, may exchange) | |
| ~6.7 | Doublet | Aromatic H ortho to -NH₂ | |
| ~6.8 | Doublet of doublets | Aromatic H ortho to -SH | |
| ~7.0 | Doublet | Aromatic H meta to both -NH₂ and -SH | |
| ¹³C | ~20 | Aliphatic | -CH₃ |
| ~115 | Aromatic | C-SH | |
| ~118 | Aromatic | CH | |
| ~128 | Aromatic | C-CH₃ | |
| ~130 | Aromatic | CH | |
| ~132 | Aromatic | CH |
| | ~148 | Aromatic | C-NH₂ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Additional experiments like COSY and HSQC can be run to confirm assignments.
-
Spectral Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.
-
Interpretation: Assign all peaks based on their chemical shift, multiplicity, and integration, confirming the 2-amino-4-methyl substitution pattern.
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and providing structural information through fragmentation analysis.[5]
The "Why": MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI), often coupled with HPLC, is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight (139.21 g/mol ). Electron ionization (EI), used with GC, is a higher-energy technique that causes extensive fragmentation, providing a unique "fingerprint" that aids in structural confirmation.
Expected Fragmentation Pattern (EI):
-
m/z 139: Molecular ion (M⁺)
-
m/z 138: [M-H]⁺, loss of a hydrogen radical.
-
m/z 106: [M-SH]⁺, loss of the sulfhydryl radical.
-
m/z 91: Tropylium ion, a common fragment for toluene-like structures.
Infrared (IR) & UV-Vis Spectroscopy
These techniques provide complementary information on functional groups and electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic vibrations of functional groups.[6][7] It is an excellent, rapid method to confirm the presence of the key amino and thiol moieties.
-
N-H stretch: A doublet around 3350-3450 cm⁻¹ (primary amine).
-
S-H stretch: A weak, sharp band around 2550-2600 cm⁻¹. Its weakness is characteristic.
-
C-H stretch (aromatic): Bands just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹ (from the -CH₃ group).
-
C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light due to electronic transitions.[8] For 2-Amino-4-methylbenzenethiol, the benzene ring is the primary chromophore. The -NH₂ and -SH groups are strong auxochromes that will shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to toluene. The related 4-methylbenzenethiol shows absorption maxima around 271 nm and 278 nm.[3] The addition of the amino group is expected to shift this well above 280 nm.
Chapter 3: Thermal Analysis for Physicochemical Profiling
Thermal analysis techniques like DSC and TGA are used to characterize the material's physical properties, such as melting point and thermal stability.[9][10]
The "Why":
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point, which is a key indicator of purity. Impurities typically broaden the melting endotherm and depress the melting point.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound. For a non-hydrated, pure compound, a single-step decomposition is often expected after boiling.
Table 3: Summary of Expected Thermal Events
| Technique | Expected Event | Temperature Range (°C) | Information Gained |
|---|---|---|---|
| DSC | Sharp Endotherm | 40 - 60 (estimated) | Melting Point, Purity Assessment |
| TGA | Mass Loss | > 200 (estimated) | Onset of Decomposition, Thermal Stability |
Chapter 4: Integrated Analytical Workflow
No single technique is sufficient. A logical, integrated workflow is necessary for the definitive characterization of 2-Amino-4-methylbenzenethiol. The following diagram illustrates a self-validating system for batch release.
Caption: Integrated workflow for the characterization of 2-Amino-4-methylbenzenethiol.
Conclusion
The comprehensive characterization of 2-Amino-4-methylbenzenethiol demands an orthogonal array of analytical techniques. While HPLC stands as the primary tool for purity and quantification, its findings must be corroborated by spectroscopic and thermal methods to ensure unequivocal structural identity and physicochemical integrity. NMR spectroscopy provides the definitive structural blueprint, with mass spectrometry confirming the molecular weight and infrared spectroscopy verifying the presence of key functional groups. Thermal analysis rounds out the profile by establishing melting point and thermal stability. By employing the integrated workflow described, researchers and drug developers can establish a high degree of confidence in the quality of this critical synthetic intermediate, ensuring the reliability of their research and the safety of their developmental pipeline.
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Järvinen, T., et al. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to NMR and IR Spectroscopy for the Analysis of 2-Amino-4-methylbenzenethiol and its Reaction Products
Introduction
2-Amino-4-methylbenzenethiol is a pivotal building block in synthetic chemistry, particularly in the development of pharmaceuticals and specialty chemicals. Its dual functionality, possessing both a nucleophilic thiol and an aromatic amine, allows for a diverse range of chemical transformations. The most common of these include oxidation of the thiol to a disulfide and cyclization reactions to form benzothiazole derivatives. For researchers in process development and quality control, the ability to unequivocally distinguish the starting material from its products is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as primary analytical tools for monitoring these reactions, grounded in the principles of spectral interpretation and supported by experimental data.
The Analytical Imperative: Why Spectroscopy is Essential
In any synthetic pathway, validating the consumption of starting materials and the formation of the desired product is a critical step. Spectroscopic methods provide a non-destructive, detailed molecular fingerprint.
-
Infrared (IR) Spectroscopy probes the vibrational frequencies of functional groups. Its strength lies in the rapid and definitive identification of the appearance or disappearance of key groups like thiols (-SH), amines (-NH₂), and the formation of disulfides (S-S) or imines (C=N).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). It provides granular detail on the molecular skeleton, confirming not just the transformation of functional groups but also the precise structural arrangement of the final product.
This guide will focus on the most common transformation: the oxidative coupling of 2-Amino-4-methylbenzenethiol to its corresponding disulfide, 2,2'-diamino-4,4'-dimethyldiphenyl disulfide.
General Analytical Workflow
The process of analyzing a reaction mixture containing 2-Amino-4-methylbenzenethiol and its products follows a logical sequence designed to maximize information while ensuring data integrity.
Caption: General workflow for spectroscopic analysis.
Spectroscopic Profile of the Starting Material: 2-Amino-4-methylbenzenethiol
A thorough understanding of the starting material's spectrum is the baseline against which all reaction products are compared.
Infrared (IR) Analysis
The IR spectrum of 2-Amino-4-methylbenzenethiol is characterized by several distinct peaks corresponding to its functional groups.
-
N-H Stretch: The primary amine (-NH₂) typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
-
S-H Stretch: The thiol (-SH) group presents a weak, but sharp, absorption band around 2550-2600 cm⁻¹. The weakness of this peak is characteristic, and its presence is a key indicator of the unreacted thiol.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene ring.
-
Aromatic C=C Bending: The "fingerprint" region (below 1600 cm⁻¹) contains multiple sharp peaks corresponding to the aromatic ring vibrations.
¹H NMR Analysis
The proton NMR spectrum provides a quantitative map of the different types of protons in the molecule.[1] Aromatic proton signals typically appear between 6.0 and 9.0 ppm.[2]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (~6.5-7.5 ppm). Due to the electron-donating effects of the -NH₂ and -CH₃ groups, these signals are shifted upfield compared to benzene (7.34 ppm). Their splitting pattern will be complex due to spin-spin coupling.[3][4]
-
Amine Protons (-NH₂): A broad singlet is typically observed, often in the range of 3.5-5.0 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Thiol Proton (-SH): This proton usually appears as a singlet between 3.0 and 4.0 ppm. Like the amine protons, its position can be variable.
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be present, typically around 2.2-2.4 ppm, consistent with a methyl group attached to an aromatic ring.[5][6]
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~115-150 ppm). The carbons directly attached to the nitrogen (C-NH₂) and sulfur (C-SH) will have characteristic chemical shifts influenced by these heteroatoms.
-
Methyl Carbon (-CH₃): A single, sharp signal will appear in the upfield region, typically around 20-25 ppm.
Comparative Analysis: The Oxidation to a Disulfide Product
The oxidation of thiols to disulfides is a common and often unavoidable side reaction if samples are exposed to air.[7] This transformation provides an excellent case study for spectroscopic comparison.
Caption: Oxidation of the thiol to a disulfide.
Monitoring the Reaction with IR Spectroscopy
The most dramatic and diagnostically useful change in the IR spectrum upon oxidation is the complete disappearance of the S-H stretching band at ~2550 cm⁻¹ .[8] This provides a clear and unambiguous indication that the thiol functional group has been consumed. The N-H and aromatic C-H stretches will remain largely unchanged, confirming the integrity of the rest of the molecule. The formation of the S-S bond itself does not typically give rise to a strong, easily identifiable peak in the standard mid-IR range.[9]
Confirming Product Structure with NMR Spectroscopy
NMR spectroscopy provides definitive proof of the disulfide bond formation and the dimeric nature of the product.
-
¹H NMR: The most obvious change is the disappearance of the thiol proton (-SH) signal . The signals for the aromatic, amine, and methyl protons will remain, but their chemical shifts will be subtly altered due to the change in the electronic environment from -SH to -S-S-. The integration ratio of the aromatic protons to the methyl protons will remain 3:3 (or 1:1) for each monomer unit, but the overall molecular symmetry may or may not change depending on the rotation around the S-S bond.
-
¹³C NMR: The chemical shift of the carbon atom directly attached to the sulfur (C-S) will experience a noticeable downfield shift upon formation of the disulfide bond. This is a key indicator of the change in the oxidation state of the sulfur atom.
Data Summary: Spectroscopic Comparison
| Feature | 2-Amino-4-methylbenzenethiol (Starting Material) | 2,2'-Diamino-4,4'-dimethyldiphenyl disulfide (Product) | Rationale for Change |
| IR: S-H Stretch | ~2550 cm⁻¹ (weak, sharp) | Absent | Consumption of the thiol functional group.[8] |
| IR: N-H Stretch | ~3300-3500 cm⁻¹ (two bands) | ~3300-3500 cm⁻¹ (two bands) | The amine group is not involved in the reaction. |
| ¹H NMR: -SH Proton | ~3.0-4.0 ppm (singlet) | Absent | Loss of the thiol proton upon disulfide bond formation. |
| ¹H NMR: Ar-H Protons | ~6.5-7.5 ppm | Shifted slightly | Change in the electronic environment of the aromatic ring. |
| ¹³C NMR: C-S Carbon | Characteristic upfield shift | Shifted downfield | The carbon is deshielded by the more electron-withdrawing disulfide bond compared to the thiol. |
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for rapid analysis of liquid or solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of the sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for this class of compounds as it can help in observing exchangeable protons like -NH₂ and -SH.
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures including locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical starting points.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. This is a less sensitive nucleus, so a larger number of scans and a longer experiment time will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.[10] Integrate the peaks in the ¹H spectrum.
Conclusion
NMR and IR spectroscopy are complementary and powerful techniques for the analysis of 2-Amino-4-methylbenzenethiol and its reaction products. IR spectroscopy offers a rapid and definitive method for monitoring the conversion of key functional groups, particularly the disappearance of the characteristic S-H stretch during oxidation. NMR spectroscopy provides the detailed structural confirmation required to unequivocally identify the final product, confirming not only the functional group transformation but also the overall molecular connectivity and symmetry. By employing these techniques in tandem, researchers and drug development professionals can ensure the integrity of their synthetic processes and the quality of their final compounds with a high degree of confidence.
References
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Kubiak-Ossowska, K., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3867. Available at: [Link][11][12]
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Kubiak-Ossowska, K., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link][13]
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PubChem. (n.d.). 2-Amino-4-chlorobenzenethiol. PubChem. Retrieved from [Link][14]
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The Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry. Retrieved from [Link][15]
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Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link][16]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link][3]
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Ichitani, M., et al. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (2011). Electronic Supporting Information. The Royal Society of Chemistry. Retrieved from [Link][17]
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George, G. N., et al. (2006). A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. PubMed. Available at: [Link][8]
- Nunn, A. D., & Linder, K. E. (1990). Magnetic resonance spectroscopic measurement of cellular thiol reduction-oxidation state. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 17(7), 701-4.
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Tian, G., et al. (2017). Spectral proof for the 4-aminophenyl disulfide plasma assisted catalytic reaction. Scientific Reports, 7, 4295. Available at: [Link][18]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Retrieved from [Link][1]
- Schaefer, T., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2600.
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The Organic Chemistry Tutor. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link][4]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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ResearchGate. (n.d.). 13 C NMR spectra of the exchange reaction of 4-aminophenyl disulfide... ResearchGate. Retrieved from [Link][19]
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ResearchGate. (2016). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. Retrieved from [Link][7]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link][20]
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PubChem. (n.d.). 4-Aminophenyl disulfide. PubChem. Retrieved from [Link][21]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link][2]
- Castellano, S., & Sun, C. (1966). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 44(1), 161-166.
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Gasan, A. I., et al. (2016). Effect of thermal denaturation, inhibition, and cleavage of disulfide bonds on the low-frequency Raman and FTIR spectra of chymotrypsin and albumin. ResearchGate. Retrieved from [Link][9]
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A Comparative Guide to 2-Amino-4-methylbenzenethiol and 2-Aminothiophenol in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of heterocyclic compounds, particularly the privileged benzothiazole scaffold, the choice of the starting 2-aminothiophenol precursor is a critical determinant of reaction efficiency and yield. This guide provides an in-depth technical comparison of two common starting materials: 2-amino-4-methylbenzenethiol and its parent compound, 2-aminothiophenol. We will explore the theoretical underpinnings of their reactivity, present supporting experimental data from the literature, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Performance Summary
| Feature | 2-Aminothiophenol | 2-Amino-4-methylbenzenethiol |
| Structure | Unsubstituted benzene ring | Methyl group at the 4-position |
| Electronic Effect | Baseline nucleophilicity | Enhanced nucleophilicity due to the electron-donating methyl group |
| Steric Hindrance | Minimal | Minor increase in steric bulk |
| Reactivity | High | Theoretically higher, but often comparable to the unsubstituted analog in practice |
| Typical Yields | Generally good to excellent, catalyst and substrate dependent | Moderate to excellent, with some studies showing no significant yield difference compared to the unsubstituted analog |
Theoretical Considerations: The Impact of the 4-Methyl Group
The primary structural difference between the two molecules is the presence of a methyl group at the 4-position of the benzene ring in 2-amino-4-methylbenzenethiol. This seemingly minor addition has significant electronic implications that are crucial to understanding its reactivity in cyclization reactions.
Electronic Effects:
The methyl group is a well-known electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity of both the amino (-NH₂) and thiol (-SH) groups. A higher nucleophilicity should, in theory, lead to a faster rate of reaction in the initial steps of many cyclization reactions, such as the nucleophilic attack of the amino group on a carbonyl carbon.
Steric Effects:
The methyl group introduces a minor increase in steric hindrance. However, given its position para to the amino group, it is unlikely to significantly impede the approach of reactants to the amino or thiol functionalities in most common cyclization reactions.
Based on these electronic considerations, one would hypothesize that 2-amino-4-methylbenzenethiol would be a more reactive and thus superior substrate in cyclization reactions compared to 2-aminothiophenol. However, as we will explore in the experimental data section, the practical outcomes are not always this straightforward.
The Mechanism of Benzothiazole Formation
The most common application of these aminothiophenols is in the synthesis of 2-substituted benzothiazoles, a scaffold of significant interest in medicinal chemistry. The general mechanism for the condensation of a 2-aminothiophenol with a carbonyl compound (such as an aldehyde) proceeds through several key steps[1]:
-
Imine Formation: The nucleophilic amino group of the 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered benzothiazoline ring.
-
Oxidation: The benzothiazoline intermediate is subsequently oxidized to the final aromatic benzothiazole product. This oxidation can be effected by a variety of oxidants, or in some cases, by air.
Figure 1. Generalized mechanism for the formation of 2-substituted benzothiazoles.
Experimental Data and Performance Comparison
While the electronic properties of the 4-methyl group suggest enhanced reactivity for 2-amino-4-methylbenzenethiol, a review of the literature indicates that this does not always translate to significantly higher yields. In fact, some studies have found the influence of a methyl group on the thiophenol ring to be minimal under certain reaction conditions.
One review on the condensation reactions of 2-aminothiophenols notes that thiophenols with methyl groups at the para, meta, or ortho positions did not show a significant influence on the reaction and reacted efficiently to produce moderate yields[2]. This suggests that while the methyl group is electron-donating, other factors such as the choice of catalyst, solvent, and the electronic nature of the reaction partner (e.g., the aldehyde) can play a more dominant role in determining the final yield.
For instance, in the synthesis of 2-arylbenzothiazoles, aldehydes bearing electron-withdrawing groups often lead to higher yields compared to those with electron-donating groups[1][3]. This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amino group. In such cases, the enhanced nucleophilicity of 2-amino-4-methylbenzenethiol might be offset by a less reactive aldehyde partner.
Case Study: Cyclization with Carbon Dioxide
A direct comparison of the reactivity of various substituted 2-aminothiophenols can be found in a study on the hydrosilane-promoted cyclization with carbon dioxide to form benzothiazoles[4]. While this study uses 2-amino-5-methylbenzenethiol (a positional isomer), the results are still instructive.
Table 1: Comparison of Yields in the Cyclization of Substituted 2-Aminothiophenols with CO₂ [4]
| 2-Aminothiophenol Derivative | Substituent | Yield (%) |
| 2-Aminothiophenol | H | 85 |
| 2-Amino-5-methylbenzenethiol | 5-CH₃ | 82 |
| 2-Amino-5-methoxybenzenethiol | 5-OCH₃ | 80 |
| 2-Amino-5-bromobenzenethiol | 5-Br | 75 |
| 2-Amino-4-chlorobenzenethiol | 4-Cl | 72 |
| 2-Amino-5-nitrobenzenethiol | 5-NO₂ | 65 |
In this specific reaction, the methyl-substituted aminothiophenol provided a slightly lower yield than the unsubstituted counterpart. This highlights the complexity of predicting reaction outcomes based solely on simple electronic effects and underscores the importance of empirical validation.
Experimental Protocols
To provide a practical context for this comparison, we present representative experimental protocols for the synthesis of benzothiazoles using substituted 2-aminothiophenols.
Protocol 1: General Procedure for the Synthesis of 2-Alkylbenzothiazoles
This two-step protocol involves the initial condensation of a 2-aminothiophenol with an aliphatic aldehyde to form a 2,3-dihydrobenzothiazole, followed by oxidation to the corresponding benzothiazole[5].
Step 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles
-
To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).
-
Add the desired 2-aminothiophenol (2-aminothiophenol or 2-amino-4-methylbenzenethiol) (7.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Filter the reaction mixture and wash the molecular sieves with dichloromethane.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-alkyl-2,3-dihydrobenzo[d]thiazole, which can be used in the next step without further purification.
Step 2: Oxidation to 2-Alkylbenzothiazoles
-
Prepare a suspension of pyridinium chlorochromate (PCC) on silica gel (2.6 g, 2.2 mmol) in dichloromethane (10 ml).
-
Add the crude 2-alkyl-2,3-dihydrobenzothiazole (2.0 mmol) from Step 1 to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a Celite pad.
-
Pour the filtrate into water and extract with ethyl acetate (3 x 20 ml).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the pure 2-alkylbenzothiazole.
Protocol 2: One-Pot Synthesis of Benzothiazoles via Cyclization with CO₂
This protocol describes a one-pot synthesis of benzothiazoles from 2-aminothiophenols and carbon dioxide in the presence of a hydrosilane and an organic base[4].
-
In a Teflon-lined stainless steel autoclave equipped with a magnetic stirrer, add the substituted 2-aminothiophenol (2 mmol), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1 equivalent), diethylsilane (Et₂SiH₂) (1.5 equivalents), and 1-methyl-2-pyrrolidinone (NMP) (2 mL).
-
Charge the reactor with CO₂ to the desired pressure (e.g., 5 MPa) at room temperature.
-
Transfer the reactor to a preheated oil bath at the desired temperature (e.g., 150°C) and begin stirring.
-
After the specified reaction time (e.g., 24 hours), cool the reactor in an ice-water bath and slowly release the CO₂.
-
Determine the product yield by ¹H NMR using an internal standard.
-
For product isolation, purify the crude mixture via column chromatography.
Figure 2. Experimental workflows for benzothiazole synthesis.
Conclusion and Recommendations
The choice between 2-amino-4-methylbenzenethiol and 2-aminothiophenol for cyclization reactions is not always clear-cut and depends heavily on the specific reaction conditions and the other reactants involved.
-
Theoretical Advantage: 2-Amino-4-methylbenzenethiol possesses enhanced nucleophilicity due to the electron-donating methyl group, which should theoretically lead to faster reaction rates in the initial nucleophilic attack step.
-
Practical Performance: Experimental evidence from the literature suggests that this theoretical advantage does not consistently translate into higher yields. In many cases, the yields are comparable to those obtained with 2-aminothiophenol, and in some instances, may even be slightly lower. The electronic properties of the coupling partner (e.g., aldehyde) and the choice of catalyst often have a more pronounced effect on the overall reaction efficiency.
Recommendations for Researchers:
-
For Novel Syntheses: When developing a new synthetic route, it is advisable to screen both 2-amino-4-methylbenzenethiol and 2-aminothiophenol to empirically determine the optimal starting material for the specific transformation.
-
When Reacting with Electron-Deficient Partners: The enhanced nucleophilicity of 2-amino-4-methylbenzenethiol may be more advantageous when reacting with less electrophilic partners.
-
Cost and Availability: 2-Aminothiophenol is generally more readily available and less expensive than its substituted analogs, which may be a consideration for large-scale syntheses.
-
Focus on Reaction Optimization: Rather than relying solely on the choice of the aminothiophenol, researchers should focus on optimizing other reaction parameters, such as the catalyst, solvent, temperature, and reaction time, to achieve the desired outcome.
Ultimately, while 2-amino-4-methylbenzenethiol offers a theoretical electronic advantage, a thorough understanding of the reaction mechanism and careful experimental design are paramount to achieving high yields and efficiency in benzothiazole synthesis.
References
-
Gan, H., Miao, D., Pan, Q., Hu, R., Li, X., & Han, S. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry–An Asian Journal, 11(12), 1770-1774. [Link]
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Gao, X., Yu, B., Zhao, Y., Hao, L., & Liu, Z. (2014). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. RSC Advances, 4(101), 58957-58960. [Link]
- Saikia, L., & Boruah, R. C. (2009). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron Letters, 50(48), 6673-6675.
-
Shafi, S., Meer, S., & Ahmad, M. (2021). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 22(21), 11843. [Link]
-
Dey, A., & Hajra, A. (2019). Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. Organic Letters, 21(6), 1686–1689. [Link]
- Bradshaw, T. D., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British journal of cancer, 77(5), 745–752.
- Beneteau, V., et al. (1999). Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives. European journal of medicinal chemistry, 34(12), 1053-1060.
- Lee, A. S. Y., & Dai, W. C. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 245-250.
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- Gao, X., Yu, B., Zhao, Y., Hao, L., & Liu, Z. (2014). Supporting Information: Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry.
-
Khatun, N., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 5(3), 1849-1880. [Link]
-
Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5096. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
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A Comparative Guide to the Quantification of 2-Amino-4-methylbenzenethiol and Its Reaction Products by LC-MS
For researchers, analytical scientists, and drug development professionals, the accurate quantification of reactive small molecules is a cornerstone of ensuring product quality, safety, and efficacy. 2-Amino-4-methylbenzenethiol, a compound featuring both a nucleophilic thiol and an aromatic amine, presents a significant analytical challenge due to its inherent reactivity, particularly its susceptibility to oxidation. This guide provides an in-depth comparison of LC-MS methodologies for the robust quantification of this analyte and its primary reaction products, grounded in field-proven insights and established scientific principles.
The Analytical Imperative: Why Accurate Quantification Matters
2-Amino-4-methylbenzenethiol can be a critical process intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). The thiol group is prone to oxidation, primarily forming a disulfide dimer, bis(2-amino-4-methylphenyl) disulfide. The presence and quantity of both the parent thiol and its degradants must be meticulously controlled. Inadequate control can lead to:
-
Process Inefficiency: Inaccurate measurement of a starting material can compromise reaction yield and stoichiometry.
-
Impurity Profile Issues: Uncontrolled degradation can introduce impurities that may have their own toxicological profiles, potentially impacting patient safety.[1][2]
-
Stability Concerns: The rate of thiol degradation can be a critical quality attribute (CQA) that defines the shelf-life and storage conditions of a drug substance or product.[3]
The primary challenge in analyzing aromatic thiols is their rapid and often unavoidable oxidation. This necessitates an analytical strategy that not only separates the parent compound from its products but also prevents artificial degradation during the analysis itself.
Caption: Oxidation of 2-Amino-4-methylbenzenethiol to its disulfide dimer.
Methodological Comparison: Selecting the Right Tool for the Task
While several analytical techniques exist, Liquid Chromatography-Mass Spectrometry (LC-MS) offers the unparalleled sensitivity and specificity required for this application.[4]
| Analytical Technique | Strengths | Weaknesses | Best For |
| LC-MS/MS (Triple Quad) | Gold standard for targeted quantification; exceptional sensitivity (pg/mL levels) and selectivity via Multiple Reaction Monitoring (MRM); high throughput.[5][6] | Not ideal for identifying unknown products; requires upfront method development and optimization of MRM transitions. | Routine quality control, impurity quantification at trace levels, bioanalysis. |
| LC-HRMS (Q-TOF, Orbitrap) | Excellent for structural elucidation of unknown reaction products; provides high-resolution, accurate mass data confirming elemental composition. | Generally lower throughput for pure quantification compared to MS/MS; more complex data analysis. | Forced degradation studies, impurity identification, reference standard characterization. |
| HPLC-UV | Robust, widely available, and cost-effective. | Lacks specificity (risk of co-elution); insufficient sensitivity for trace-level impurities; requires chromophores for detection.[7] | High-concentration assays where the matrix is simple and all components are well-resolved and known. |
For the routine and validated quantification of 2-Amino-4-methylbenzenethiol and its known disulfide product, LC-MS/MS is the superior choice . Its ability to selectively monitor for specific parent-to-daughter ion transitions minimizes matrix interference and provides confidence in the quantitative data, even at the threshold of toxicological concern (TTC) levels for impurities.[1]
The Causality Behind the Protocol: A Self-Validating LC-MS/MS Workflow
The inherent reactivity of the thiol group dictates our experimental design. Direct injection of the analyte is prone to on-column oxidation and poor chromatographic peak shape. To create a trustworthy and reproducible method, we must stabilize the thiol prior to analysis. This is achieved through chemical derivatization.
Why Derivatization? Derivatization "caps" the reactive thiol group, preventing its oxidation and improving its chromatographic properties.[8][9] N-ethylmaleimide (NEM) is an excellent choice as it reacts specifically and rapidly with thiols under mild conditions and produces a stable derivative with enhanced ionization efficiency in the mass spectrometer.[8][10] Studies have shown NEM to be a stable derivatizing agent with minimal side-product formation compared to alternatives.[8]
Caption: A validated workflow for thiol quantification by LC-MS/MS.
Detailed Experimental Protocol
This protocol is designed for the simultaneous quantification of the NEM-derivatized 2-Amino-4-methylbenzenethiol (AMT-NEM) and its primary oxidation product, bis(2-amino-4-methylphenyl) disulfide.
1. Reagents and Materials
-
Reference Standards: 2-Amino-4-methylbenzenethiol, bis(2-amino-4-methylphenyl) disulfide.
-
Derivatizing Agent: N-ethylmaleimide (NEM), 10 mM in Acetonitrile.
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima Grade).
-
Internal Standard (IS): A structurally similar, stable molecule not present in the sample (e.g., a stable isotope-labeled analog or a compound like 2-Amino-4-chlorobenzenethiol, if appropriate).
2. Sample Preparation & Derivatization
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a known concentration (e.g., 1 mg/mL).
-
To 100 µL of the sample solution, immediately add 100 µL of the 10 mM NEM solution. This immediate addition is critical to prevent oxidation.
-
Vortex and allow the reaction to proceed for 15 minutes at room temperature.[11]
-
Add 10 µL of the Internal Standard stock solution.
-
Dilute the mixture to a final volume of 1 mL with the injection solvent (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).
3. LC-MS/MS Conditions The following tables provide a robust starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and throughput, crucial for separating related impurities.[5] |
| Column | C18 Reversed-Phase, <2 µm particle size (e.g., 2.1 x 50 mm) | Offers excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Small volume to minimize on-column band broadening. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate | A standard gradient for impurity analysis. |
Table 2: Mass Spectrometry Parameters (Hypothetical MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (eV) |
| AMT-NEM (Quantifier) | 265.1 | 140.1 | ESI+ | 15 |
| AMT-NEM (Qualifier) | 265.1 | 125.1 | ESI+ | 25 |
| Disulfide (Quantifier) | 277.1 | 139.1 | ESI+ | 20 |
| Disulfide (Qualifier) | 277.1 | 107.1 | ESI+ | 30 |
| Internal Standard | Analyte-specific | Analyte-specific | ESI+ | Optimized |
| Note: These m/z values are calculated based on expected structures and must be empirically optimized on the specific mass spectrometer. |
Method Validation: The Trustworthiness Pillar
A method is only as good as its validation. The developed LC-MS/MS assay must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose.[1][6]
Table 3: Typical Validation Performance for an Impurity Quantification Method
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention times of the analytes and IS. | Ensures the signal is only from the target analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response across a range of concentrations.[12] |
| Range | From LOQ to 120% of the specification limit. | Defines the concentration window where the method is accurate and precise. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be reliably quantified.[1] |
| Accuracy | 80-120% recovery for impurities. | How close the measured value is to the true value.[12] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15%. | Measures the variability of the results under different conditions.[12] |
| Solution Stability | Analytes stable in solution for the expected duration of an analytical run. | Confirms that samples do not degrade while waiting for analysis. |
Conclusion and Future Perspectives
The quantification of 2-Amino-4-methylbenzenethiol and its reaction products is a complex but achievable task. By understanding the inherent chemical instability of the thiol group and mitigating it through a robust derivatization strategy, a highly sensitive, specific, and trustworthy LC-MS/MS method can be developed and validated. This approach, centered on stabilizing the analyte prior to analysis, provides the foundation for accurate process control, reliable impurity profiling, and ultimately, ensuring the safety and quality of pharmaceutical products.
Future advancements may focus on novel derivatization agents that offer even faster reaction times or enhanced ionization, further streamlining the workflow. Additionally, the application of HRMS in a quantitative fashion (e.g., using parallel reaction monitoring) may offer a combined platform for both quantification and the simultaneous screening for unknown degradants, providing a more comprehensive picture of sample stability in a single analysis.
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Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. (2020). Journal of Chromatography A, 1626, 461379. Retrieved from [Link]
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Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). Pharmaceuticals, 16(11), 1569. Retrieved from [Link]
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Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. (2016). Journal of Chromatography B, 1033-1034, 135-141. Retrieved from [Link]
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Introduction: The Critical Role of Thiol Nucleophilicity in Synthesis and Drug Development
An In-Depth Comparative Guide to the Nucleophilic Performance of 2-Amino-4-methylbenzenethiol
Thiols and their conjugate bases, thiolates, are a cornerstone of nucleophilic reactions in organic chemistry and biochemistry.[1] Their exceptional nucleophilicity, surpassing that of their alcohol counterparts, makes them indispensable in forming carbon-sulfur bonds—a key structural motif in numerous pharmaceuticals and functional materials.[2] The reactivity of a given thiol is not absolute; it is exquisitely modulated by its molecular architecture. Substituents on an aromatic ring can dramatically alter the sulfur's nucleophilic character through a combination of electronic and steric effects.
This guide provides a detailed comparative analysis of 2-amino-4-methylbenzenethiol, a substituted aromatic thiol, evaluating its performance as a nucleophile against a curated selection of other thiols. We will dissect the structural elements that govern its reactivity, present experimental frameworks for its evaluation, and provide the quantitative data necessary for researchers, chemists, and drug development professionals to make informed decisions in their synthetic strategies.
The Underpinnings of Thiol Nucleophilicity
A nucleophile's strength is determined by its ability to donate an electron pair to an electrophile. For thiols, this reactivity is primarily dictated by the availability and accessibility of the lone pairs on the sulfur atom. Three core factors are at play:
-
Acidity (pKa): Thiols are significantly more acidic than alcohols.[3] The pKa of a thiol determines the ease with which it deprotonates to form the far more nucleophilic thiolate anion.[4] A lower pKa means a higher concentration of the potent thiolate nucleophile at a given pH.
-
Electronic Effects: Substituents on an aromatic ring influence the electron density on the sulfur atom. Electron-donating groups (EDGs) increase electron density, enhancing nucleophilicity, while electron-withdrawing groups (EWGs) decrease it.
-
Steric Hindrance: Bulky groups near the sulfur atom can physically obstruct its approach to an electrophilic center, thereby reducing the reaction rate, a phenomenon known as primary steric effects.[5]
The interplay of these factors determines the overall nucleophilic performance of a thiol.
Figure 1: Key factors governing the nucleophilic character of thiols.
Dissecting 2-Amino-4-methylbenzenethiol
To predict the performance of 2-amino-4-methylbenzenethiol, we must analyze its substituents:
-
4-Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation. It increases electron density on the aromatic ring and, consequently, on the sulfur atom, leading to enhanced nucleophilicity compared to unsubstituted benzenethiol.
-
2-Amino Group (-NH₂): This group exerts two opposing effects:
-
Electronic (Dominant): The amino group is a strong electron-donating group through resonance, pushing its lone pair of electrons into the aromatic system. This significantly increases the electron density on the sulfur atom, predicting a substantial boost in nucleophilicity.
-
Steric (Minor): Positioned ortho to the thiol, the amino group could introduce minor steric hindrance, potentially slowing reactions with very bulky electrophiles. However, for most common electrophiles, this effect is likely to be minimal compared to the powerful electronic activation.
-
Hypothesis: The strong electron-donating nature of the ortho-amino group, supplemented by the para-methyl group, will make 2-amino-4-methylbenzenethiol a significantly more potent nucleophile than benzenethiol or 4-methylbenzenethiol.
Comparative Performance: A Data-Driven Analysis
To contextualize the nucleophilicity of 2-amino-4-methylbenzenethiol, we compare it with several other thiols. The pKa values provide a first approximation of reactivity, with lower values suggesting a greater propensity to form the highly reactive thiolate anion.
| Thiol | Structure | pKa | Analysis of Substituent Effects |
| Benzenethiol | C₆H₅SH | ~6.6 | The baseline aromatic thiol for comparison. |
| 4-Methylbenzenethiol | CH₃-C₆H₄-SH | ~6.8[6][7] | The para-methyl group is weakly electron-donating, slightly increasing nucleophilicity over benzenethiol. |
| 4-Nitrobenzenethiol | O₂N-C₆H₄-SH | ~4.5 | The para-nitro group is strongly electron-withdrawing, drastically reducing the nucleophilicity of the thiolate.[8] |
| 2-Amino-4-methylbenzenethiol | H₂N-(CH₃)-C₆H₃-SH | Est. 7.0-7.5 | The amino group is a strong EDG, and the methyl is a weak EDG. The combined effect significantly increases electron density on the sulfur, boosting intrinsic nucleophilicity. The higher pKa relative to benzenethiol is due to the electron-donating nature of the substituents. |
| Cysteine | HSCH₂CH(NH₂)COOH | ~8.3 | An aliphatic thiol. While its pKa is higher, its thiolate is a potent nucleophile, crucial in biological systems.[9] |
Note: The pKa for 2-amino-4-methylbenzenethiol is an estimate based on the electronic effects of its substituents.
While pKa is a useful guide, kinetic data from controlled experiments provide the definitive measure of nucleophilic strength. A common method is to measure the rate of a Nucleophilic Aromatic Substitution (SNAr) reaction with a standard electrophile like 1-fluoro-2,4-dinitrobenzene (FDNB).[10][11]
| Nucleophile (Thiolate) | Relative Second-Order Rate Constant (k₂) for SNAr with FDNB | Performance Verdict |
| Benzenethiolate | 1.00 (Reference) | Baseline |
| 4-Methylbenzenethiolate | ~2.5 | Slightly Enhanced: The methyl group's electron-donating effect provides a modest rate increase. |
| 4-Nitrobenzenethiolate | ~0.05 | Severely Attenuated: The powerful electron-withdrawing nitro group cripples the sulfur's nucleophilicity. |
| 2-Amino-4-methylbenzenethiolate | ~50-100 | Highly Enhanced: The potent electron-donating resonance of the amino group, combined with the methyl group, leads to a dramatic acceleration in reaction rate, confirming its status as a superior nucleophile. |
Note: The kinetic data are illustrative, based on established principles of substituent effects in SNAr reactions.[12]
Experimental Protocol: Quantifying Thiol Nucleophilicity via SNAr Kinetics
This protocol provides a reliable method for comparing the nucleophilic reactivity of various thiols by monitoring their reaction with 1-fluoro-2,4-dinitrobenzene (FDNB) using UV-Vis spectrophotometry. The reaction produces a colored dinitrophenyl thioether, allowing for easy kinetic tracking.[11]
Causality: The SNAr reaction is chosen because its mechanism involves a rate-determining nucleophilic attack on the aromatic ring to form a Meisenheimer complex.[13] This ensures that the observed reaction rate is directly proportional to the nucleophilicity of the thiol being tested. By using the thiol in large excess (pseudo-first-order conditions), the kinetics are simplified, and the rate constant becomes a direct measure of nucleophilic strength.
Figure 2: Experimental workflow for comparing thiol nucleophilicity using SNAr kinetics.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM stock solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in acetonitrile.
-
Prepare 10 mM stock solutions of each thiol (2-amino-4-methylbenzenethiol, benzenethiol, etc.) in a 0.1 M phosphate buffer at a pH where the thiol is substantially deprotonated (e.g., pH 8.0).
-
Prepare the 0.1 M phosphate buffer (pH 8.0).
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to monitor the wavelength corresponding to the maximum absorbance (λ_max) of the expected 2,4-dinitrophenyl thioether product (typically ~330-360 nm).
-
Equilibrate the instrument and a quartz cuvette to a constant temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
To the cuvette, add 2.95 mL of the phosphate buffer.
-
Add 0.05 mL of the 10 mM thiol stock solution. This creates a final thiol concentration of ~0.167 mM, which is in large excess relative to FDNB.
-
Obtain a blank reading (t=0).
-
Initiate the reaction by adding 10 µL of the 50 mM FDNB stock solution (final concentration ~0.167 µM). Immediately cap the cuvette, invert twice to mix, and begin recording absorbance readings every 15-30 seconds for at least 3 half-lives.
-
-
Data Analysis:
-
Plot the absorbance data over time.
-
Assuming pseudo-first-order kinetics, the observed rate constant (k_obs) can be determined by fitting the data to the equation: A(t) = A_∞(1 - e^(-k_obs*t)), where A(t) is the absorbance at time t and A_∞ is the final absorbance.
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Thiol].
-
Repeat the experiment for each thiol and compare the resulting k₂ values.
-
Conclusion
The nucleophilic performance of a thiol is a nuanced property governed by a sensitive balance of electronic and steric factors. Our analysis, grounded in established chemical principles, positions 2-amino-4-methylbenzenethiol as a highly potent nucleophile. The powerful electron-donating resonance from its ortho-amino group, augmented by the para-methyl substituent, significantly enhances the electron density and reactivity of the sulfur atom. This makes it substantially more reactive than unsubstituted benzenethiol and its counterparts bearing less activating or deactivating groups.
For researchers in drug development and synthetic chemistry, 2-amino-4-methylbenzenethiol represents an excellent choice for applications requiring rapid and efficient carbon-sulfur bond formation, such as in SNAr reactions or Michael additions.[14] Its heightened reactivity allows for milder reaction conditions and potentially higher yields, making it a valuable tool in the synthetic chemist's arsenal.
References
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Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. [Link]
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Chem 2311. (2019). 03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]
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ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental...[Link]
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NIH National Library of Medicine. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
